molecular formula C16H22ClNO2 B15141915 (R)-Propranolol-d7

(R)-Propranolol-d7

Cat. No.: B15141915
M. Wt: 302.85 g/mol
InChI Key: ZMRUPTIKESYGQW-DECJMFKTSA-N
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Description

(R)-Propranolol-d7 is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 302.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

302.85 g/mol

IUPAC Name

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D;

InChI Key

ZMRUPTIKESYGQW-DECJMFKTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

Foundational & Exploratory

(R)-Propranolol-d7: A Comprehensive Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and stability of (R)-Propranolol-d7, a deuterated isotopologue of the widely used beta-blocker, propranolol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering key data, experimental methodologies, and visualizations to support laboratory work and analysis.

Core Chemical Properties

This compound, the R-enantiomer of propranolol with seven deuterium atoms incorporated into its structure, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of propranolol in biological samples.[1][2] Its physicochemical properties are crucial for its handling, formulation, and analytical method development.

General Properties

A summary of the key chemical identifiers and properties for this compound and its hydrochloride salt are presented in Table 1.

PropertyThis compoundThis compound Hydrochloride
Chemical Structure (Image of this compound structure)(Image of this compound Hydrochloride structure)
Molecular Formula C₁₆H₁₄D₇NO₂[3]C₁₆H₁₅D₇ClNO₂[4]
Molecular Weight 266.39 g/mol [5][6]302.85 g/mol [4]
CAS Number Varies by deuteration pattern (e.g., 344298-99-3 for ring-d7)[5]1346617-25-1[4]
Appearance Solid[3]White to Off-White Solid[7]
Melting Point Not explicitly available191-192°C[7]
IUPAC Name 1-(isopropylamino)-3-((naphthalen-1-yl-d7)oxy)propan-2-ol[2](R)-1-(isopropylamino)-3-(naphthalen-1-yloxy-d7)propan-2-ol hydrochloride
Solubility

The solubility of a compound is a critical parameter for its use in various experimental and formulation settings. The available solubility data for this compound and its hydrochloride salt are summarized in Table 2.

SolventThis compound (racemic) SolubilityThis compound Hydrochloride Solubility
DMF ≥ 50 mg/mL[3][8]Not explicitly available
DMSO ≥ 30 mg/mL[3][8]59 mg/mL[9]
Ethanol ≥ 30 mg/mL[3][8]Slightly soluble[7], 14 mg/mL[9]
Water Not explicitly availableSlightly soluble[7], 14 mg/mL[9]
Methanol with 5% 1 M HCl 100 µg/mL (as a certified reference solution)[1][10]Not applicable

Stability and Storage

Proper storage and handling are paramount to maintain the integrity and stability of this compound. Deuterated compounds, while generally stable, can be susceptible to degradation under certain conditions, which can affect their isotopic enrichment and chemical purity.[11]

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored under controlled conditions as outlined in Table 3.

FormRecommended Storage TemperatureDuration of Stability (if available)Additional Notes
Solid/Neat -20°C[3]≥ 4 years[3]Store in a tightly sealed container, protected from light.
+4°C[12]Not specifiedFor shorter-term storage.
In Solution -80°C[8][13]Up to 6 months[8][13]For stock solutions.
-20°C[8][13]Up to 1 month[8][13]For stock solutions.
Potential Degradation Pathways

Potential degradation pathways for propranolol include:

  • Acid and Base Hydrolysis: Degradation is observed in both acidic and alkaline conditions.[14]

  • Oxidative Degradation: Propranolol is susceptible to oxidation.[15]

  • Photodegradation: Exposure to light can lead to the formation of degradation products.[14]

  • Thermal Degradation: While generally more stable to heat, prolonged exposure to high temperatures can cause degradation.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and stability testing of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any potential degradation products. The following is a representative protocol based on established methods for propranolol.[16][17]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).[17] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm (λmax of propranolol)[14]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Prepare working standard solutions by diluting the stock solution.

  • Sample Preparation: Prepare samples for analysis by dissolving them in the mobile phase to a concentration within the linear range of the method.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours).[16] Neutralize the solution before injection.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH and heat at 60°C for a specified period.[14] Neutralize the solution before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[15]

    • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) for a specified period.[14]

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Inject the standard solutions, the untreated sample solution, and the stressed samples into the HPLC system.

  • Data Evaluation: Assess the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[18][19]

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or agitator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.

  • Dilute the clear solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as the HPLC method described above.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Monitoring Deuterium Stability by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the isotopic enrichment and monitoring for any hydrogen-deuterium (H/D) exchange over time.[11][20][21]

Objective: To monitor the stability of the deuterium label in this compound.

Instrumentation:

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the initial isotopic enrichment.

  • Stability Study: Store the NMR tube under defined conditions (e.g., room temperature, elevated temperature).

  • Time-Point Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 7, 30 days).

  • Data Analysis: Compare the spectra over time. The appearance or increase in the intensity of proton signals at the deuterated positions would indicate H/D exchange, suggesting instability of the label under the storage conditions.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

G Chemical Structure of this compound cluster_propranolol img img

Caption: Chemical Structure of this compound.

G Beta-Adrenergic Receptor Signaling Pathway propranolol This compound beta_receptor β-Adrenergic Receptor (β1 and β2) propranolol->beta_receptor Blocks g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Cardiac Output and Blood Pressure pka->cellular_response Leads to

Caption: Simplified signaling pathway of propranolol's action.

G Workflow for Stability Testing of this compound start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress storage Long-Term Storage (e.g., -20°C, 4°C) start->storage analysis Analysis by Stability-Indicating HPLC Method stress->analysis sampling Sampling at Time Points storage->sampling sampling->analysis data Data Evaluation: - Purity Assessment - Degradant Identification analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for stability assessment.

References

(R)-Propranolol-d7: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Propranolol-d7, an isotopically labeled version of the R-enantiomer of propranolol. This document details a plausible synthetic pathway, experimental protocols, and analytical characterization methods, designed to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

This compound is a valuable tool in pharmaceutical research, primarily utilized as an internal standard in quantitative bioanalytical assays for the determination of (R)-propranolol levels in biological matrices. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry while maintaining similar physicochemical properties to the unlabeled analyte. This guide outlines a robust synthetic route and detailed characterization procedures for this compound.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process commencing with the synthesis of a chiral epoxide intermediate, followed by its reaction with deuterated isopropylamine.

Synthetic Pathway

The overall synthetic pathway is depicted below. The key steps involve the enantioselective synthesis of (R)-glycidyl 1-naphthyl ether and its subsequent reaction with isopropylamine-d7.

Synthesis_Pathway naphthol 1-Naphthol r_gne (R)-Glycidyl 1-naphthyl ether naphthol->r_gne  (R)-selective catalyst epichlorohydrin Epichlorohydrin epichlorohydrin->r_gne r_propranolol_d7 This compound r_gne->r_propranolol_d7  Ring Opening isopropylamine_d7 Isopropylamine-d7 isopropylamine_d7->r_propranolol_d7

Figure 1: Synthetic pathway for this compound.
Experimental Protocols

This procedure is adapted from established methods for the enantioselective synthesis of aryl glycidyl ethers.

Materials:

  • 1-Naphthol

  • (R)-Epichlorohydrin

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-naphthol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (R)-glycidyl 1-naphthyl ether.

Materials:

  • (R)-Glycidyl 1-naphthyl ether

  • Isopropylamine-d7

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve (R)-glycidyl 1-naphthyl ether (1.0 eq) in ethanol.

  • Add isopropylamine-d7 (3.0 eq) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol and allow it to cool to room temperature.

  • Induce crystallization by adding diethyl ether.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization of this compound

The identity, purity, and stereochemical integrity of the synthesized this compound are confirmed using various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₆H₁₄D₇NO₂
Molecular Weight 266.39 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer
Deuterium Labeling Isopropyl group (d7)
Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled (R)-Propranolol, with the notable absence of signals corresponding to the isopropyl protons. The aromatic and backbone protons should remain.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃
Aromatic-H6.8 - 8.2 (m, 7H)
O-CH ₂-CH(OH)4.1 - 4.3 (m, 2H)
O-CH₂-CH (OH)4.3 - 4.5 (m, 1H)
CH(OH)-CH ₂-N3.0 - 3.2 (m, 2H)
NH Variable (broad s, 1H)
OH Variable (broad s, 1H)
CH (CH₃)₂Absent (deuterated)
CH(C H₃)₂Absent (deuterated)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

Ionization Mode Expected m/z Fragment
ESI+267.2[M+H]⁺
ESI+289.2[M+Na]⁺
ESI+144.1Naphthyloxy fragment
ESI+124.1Isopropylamine-d7 side chain
Chromatographic Purity and Enantiomeric Excess

The chemical purity of the synthesized compound can be determined by reverse-phase HPLC.

Experimental Protocol:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Expected Result: A single major peak corresponding to this compound.

The enantiomeric excess (e.e.) is determined to ensure the stereochemical purity of the (R)-enantiomer.

Experimental Protocol:

  • Column: Chiral stationary phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Expected Result: A single major peak corresponding to the (R)-enantiomer, with minimal to no peak for the (S)-enantiomer.

Experimental Workflows

The following diagram illustrates the general workflow for the characterization of synthesized this compound.

Characterization_Workflow start Synthesized this compound nmr NMR Spectroscopy start->nmr Structural Confirmation ms Mass Spectrometry start->ms Molecular Weight and Isotopic Enrichment hplc_purity HPLC (Purity) start->hplc_purity Chemical Purity chiral_hplc Chiral HPLC (e.e.) start->chiral_hplc Enantiomeric Excess data_analysis Data Analysis and Confirmation nmr->data_analysis ms->data_analysis hplc_purity->data_analysis chiral_hplc->data_analysis final_product Characterized this compound data_analysis->final_product

Figure 2: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented synthetic route offers a viable method for obtaining the target compound with high chemical and enantiomeric purity. The analytical protocols described are essential for verifying the identity and quality of the synthesized material, ensuring its suitability for use in demanding research applications. Researchers and drug development professionals can utilize this information to produce and qualify this compound for their specific analytical needs.

(R)-Propranolol-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-Propranolol-d7, a deuterated isotopologue of (R)-Propranolol. It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving the quantitative analysis of propranolol in biological matrices.

Core Data Presentation

Quantitative data for this compound and its common salt are summarized below.

IdentifierValueReference
IUPAC Name (2R)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol-d7N/A
Chemical Formula C₁₆H₁₄D₇NO₂[N/A]
CAS Number 1346617-25-1[N/A]
Molecular Weight 266.39 g/mol [N/A]
CAS Number (HCl Salt) 1346617-25-1[N/A]
Molecular Formula (HCl Salt) C₁₆H₁₅D₇ClNO₂[N/A]
Molecular Weight (HCl Salt) 302.85 g/mol [N/A]

Experimental Protocols

The following is a representative experimental protocol for the quantification of propranolol in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is synthesized from established methodologies.

Objective:

To determine the concentration of propranolol in human plasma samples with high sensitivity and selectivity.

Materials and Reagents:
  • This compound (Internal Standard, IS)

  • Propranolol hydrochloride (Reference Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

Procedure:

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of propranolol and this compound in methanol.

  • Prepare working standard solutions of propranolol by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard, this compound.

  • Spike blank human plasma with the propranolol working standards to create calibration curve (CC) standards.

  • Spike blank human plasma with propranolol at low, medium, and high concentrations to create quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive ESI Mode):

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Propranolol: Q1: m/z 260.2 -> Q3: m/z 116.1

      • This compound (IS): Q1: m/z 267.2 -> Q3: m/z 116.1

4. Data Analysis:

  • Integrate the peak areas for both propranolol and the internal standard.

  • Calculate the peak area ratio (propranolol/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of propranolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of catecholamines, such as epinephrine and norepinephrine, to β₁ and β₂-adrenergic receptors. This inhibition modulates the downstream signaling cascade mediated by G-proteins and adenylyl cyclase.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets Propranolol (R)-Propranolol Propranolol->Beta_Receptor Blocks

Caption: Beta-Adrenergic Signaling Pathway and the Antagonistic Action of (R)-Propranolol.

The diagram above illustrates the beta-adrenergic signaling cascade. Catecholamines bind to the β-adrenergic receptor, activating the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. (R)-Propranolol acts as an antagonist, blocking the initial binding of catecholamines to the receptor, thereby inhibiting this entire pathway.

Experimental_Workflow Plasma_Sample 1. Plasma Sample (Unknown, CC, or QC) Add_IS 2. Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution Supernatant_Transfer->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 8. Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for Quantification of Propranolol in Plasma using this compound.

This workflow diagram outlines the key steps in a typical bioanalytical method for propranolol quantification. The process begins with the addition of the deuterated internal standard to the plasma sample, followed by protein precipitation, centrifugation, and extraction. The final extract is then analyzed by LC-MS/MS for accurate quantification.

The Role of (R)-Propranolol-d7 in Modern Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Propranolol-d7, a deuterated analog of the widely used beta-blocker propranolol, serves as a critical tool in contemporary biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of propranolol in complex biological matrices. This technical guide provides an in-depth overview of the core uses of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key workflows and metabolic pathways.

Core Applications in Research

The principal utility of this compound stems from its near-identical chemical and physical properties to unlabeled propranolol, coupled with a distinct mass difference due to the seven deuterium atoms. This mass shift is the cornerstone of its application in mass spectrometry-based analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The two main research applications are:

  • Internal Standard for Quantitative Bioanalysis: this compound is the gold standard internal standard for the quantification of propranolol in biological samples such as plasma, urine, and tissue homogenates. Its similar extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte allow for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements. This is indispensable for pharmacokinetic and toxicokinetic studies.

  • Metabolic Pathway Elucidation: Stable isotope-labeled compounds like this compound are instrumental in studying the metabolic fate of drugs. By administering the deuterated compound, researchers can readily distinguish the parent drug and its metabolites from endogenous compounds in biological samples using mass spectrometry, aiding in the identification and structural elucidation of metabolic products.

Experimental Protocols

The following sections outline typical experimental protocols for the use of this compound in research.

Protocol 1: Quantification of Propranolol in Human Plasma using LC-MS/MS

This protocol provides a standard procedure for the determination of propranolol concentrations in human plasma, a common requirement for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Propranolol hydrochloride (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

2. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of propranolol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the propranolol stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 2.05 to 250.3 ng/mL) and QC samples (low, medium, and high concentrations).

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (unknown, calibration standard, or QC), add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

ParameterSetting
LC System: Agilent 1200 Series or equivalent
Column: Hypersil GOLD C18 (50 x 2.1 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: Acetonitrile
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate: 0.3 mL/min[1]
Column Temperature: 40°C[1]
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode: Positive Electrospray Ionization (ESI+)
MRM Transitions: Propranolol: m/z 260.2 -> 116.1; this compound: m/z 267.2 -> 116.1
Ion Source Temp.: 350°C[2]
Ion Spray Voltage: 5500 V[2]

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data.

Table 1: Typical Validation Parameters for a Propranolol LC-MS/MS Assay
ParameterTypical Value/Range
Linearity Range: 2.0 - 800.0 ng/mL[2]
Correlation Coefficient (r²): > 0.99[2]
Lower Limit of Quantification (LLOQ): 2 ng/mL[2]
Intra-day Precision (%RSD): < 15%
Inter-day Precision (%RSD): < 15%
Accuracy (%Bias): Within ±15%
Recovery: > 85%
Table 2: Example Pharmacokinetic Parameters of Propranolol Determined Using a Deuterated Internal Standard
ParameterValue (Mean ± SD)
Cmax (ng/mL): 147 ± 72 (sublingual) vs 41 ± 12 (oral)[3]
Tmax (min): 34 ± 18 (sublingual) vs 52 ± 11 (oral)[3]
AUC (ng·h/mL): 245 ± 134 (sublingual) vs 79 ± 54 (oral)[3]
Half-life (t½) (h): 0.91 ± 0.54 (sublingual) vs 2.41 ± 1.16 (oral)[3]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification plasma Plasma Sample (Unknown, Calibrant, or QC) add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Propranolol Concentration calibration_curve->quantification

Caption: Workflow for the quantification of propranolol using this compound.

Diagram 2: Propranolol Metabolic Pathways

G cluster_phase2 Phase II Metabolism propranolol Propranolol hydroxy_4 4-Hydroxypropranolol propranolol->hydroxy_4 CYP2D6 hydroxy_5 5-Hydroxypropranolol propranolol->hydroxy_5 CYP2D6 desisopropyl N-desisopropylpropranolol propranolol->desisopropyl CYP1A2 (major) CYP2D6 (minor) glucuronide_pro Propranolol Glucuronide propranolol->glucuronide_pro UGTs glucuronide_4_hydroxy 4-Hydroxypropranolol Glucuronide hydroxy_4->glucuronide_4_hydroxy UGTs

Caption: Major metabolic pathways of propranolol.[4]

References

Pharmacokinetics of Deuterated Propranolol: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide addresses the current understanding of the pharmacokinetics of deuterated propranolol. Despite a comprehensive search of publicly available scientific literature and clinical trial data, specific pharmacokinetic studies directly comparing a deuterated propranolol entity with conventional propranolol in humans are not available in the public domain. Pharmaceutical companies such as Concert Pharmaceuticals are known for their work in developing deuterated drugs to improve pharmacokinetic profiles, but data for a specific deuterated propranolol candidate has not been released.

The following sections provide a detailed overview of the pharmacokinetics of standard propranolol, the theoretical basis for how deuteration could alter its metabolic fate, and relevant experimental methodologies for pharmacokinetic analysis. This information is intended to serve as a foundational resource for researchers in this field.

Introduction to Propranolol and the Rationale for Deuteration

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, anxiety, and other cardiovascular conditions. It is a highly lipophilic compound that is almost completely absorbed after oral administration. However, it undergoes extensive first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 25%. This significant presystemic clearance contributes to large inter-individual variability in plasma concentrations, often requiring careful dose titration.

The primary metabolic pathways of propranolol include aromatic hydroxylation (to form 4-hydroxypropranolol, an active metabolite), N-dealkylation, and side-chain oxidation. These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect." By strategically placing deuterium at sites of metabolism on the propranolol molecule, it is theoretically possible to:

  • Decrease the rate of metabolism: This could lead to a reduction in first-pass metabolism and an increase in oral bioavailability.

  • Increase plasma half-life: A slower metabolic clearance would result in a longer duration of action.

  • Reduce inter-individual variability: By making the drug less susceptible to polymorphic variations in metabolic enzymes, a more predictable pharmacokinetic profile may be achieved.

  • Alter metabolite profiles: Deuteration could shift the metabolic pathway, potentially reducing the formation of certain metabolites.

Pharmacokinetics of Conventional Propranolol

The pharmacokinetics of conventional propranolol have been extensively studied. The key parameters are summarized in the table below. It is important to note that these values can vary significantly between individuals due to factors such as genetics (e.g., CYP2D6 metabolizer status), age, and co-administered medications.

Pharmacokinetic ParameterValue (Immediate-Release Formulation)References
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours[1]
Bioavailability ~25% (highly variable)
Plasma Half-life (t1/2) 3 - 6 hours[1]
Volume of Distribution (Vd) ~4 L/kg
Plasma Protein Binding 80 - 95%
Major Metabolites 4-hydroxypropranolol (active), naphthyloxylactic acid, propranolol glucuronide
Primary Metabolic Enzymes CYP2D6, CYP1A2
Route of Elimination Primarily hepatic metabolism, with metabolites excreted in urine.

Propranolol Metabolism and Signaling Pathways

Propranolol exerts its therapeutic effects by blocking β-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine and norepinephrine. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The metabolic breakdown of propranolol is a critical determinant of its clinical efficacy and duration of action.

Below is a diagram illustrating the major metabolic pathways of propranolol.

Propranolol_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Propranolol Propranolol Aromatic_Hydroxylation Aromatic Hydroxylation Propranolol->Aromatic_Hydroxylation CYP2D6 N_Dealkylation N-Dealkylation Propranolol->N_Dealkylation CYP1A2 Glucuronidation Direct Glucuronidation Propranolol->Glucuronidation UGTs Hydroxypropranolol 4-Hydroxypropranolol (Active) Aromatic_Hydroxylation->Hydroxypropranolol Desisopropylpropranolol N-Desisopropylpropranolol N_Dealkylation->Desisopropylpropranolol Side_Chain_Oxidation Side-Chain Oxidation Naphthoxylactic_Acid Naphthoxylactic Acid Side_Chain_Oxidation->Naphthoxylactic_Acid Propranolol_Glucuronide Propranolol Glucuronide Glucuronidation->Propranolol_Glucuronide Desisopropylpropranolol->Side_Chain_Oxidation Further Oxidation

Caption: Major metabolic pathways of propranolol.

Experimental Protocols for Pharmacokinetic Studies

While specific protocols for deuterated propranolol are not available, the following outlines a typical experimental design for a clinical pharmacokinetic study of an oral propranolol formulation. This can serve as a template for future studies on deuterated analogues.

Study Design: A randomized, single-dose, crossover study in healthy adult volunteers.

Subjects:

  • Healthy male and female volunteers, aged 18-55 years.

  • Screening to include physical examination, ECG, and clinical laboratory tests.

  • Genotyping for CYP2D6 metabolizer status.

Drug Administration:

  • Subjects receive a single oral dose of the test drug (e.g., deuterated propranolol) and a reference drug (conventional propranolol) in a crossover fashion, with a washout period of at least 7 days between doses.

  • Dosing is typically performed after an overnight fast.

Blood Sampling:

  • Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method:

  • Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

    • Terminal elimination half-life (t1/2)

The workflow for such a study is depicted in the diagram below.

PK_Study_Workflow start Study Start screening Subject Screening and Enrollment start->screening randomization Randomization screening->randomization period1 Period 1: Dose Administration (Test or Reference) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Dose Administration (Reference or Test) washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Plasma Sample Analysis (HPLC-MS/MS) sampling2->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis report Final Report pk_analysis->report

Caption: Workflow for a typical crossover pharmacokinetic study.

Conclusion

The application of deuterium chemistry to modify the pharmacokinetic properties of propranolol is a scientifically sound approach with the potential to yield a therapeutic agent with improved clinical characteristics. However, there is a notable absence of publicly available data from preclinical or clinical studies of a deuterated propranolol candidate. The information provided in this guide on the pharmacokinetics and metabolism of conventional propranolol, along with standardized experimental protocols, is intended to be a valuable resource for researchers and drug development professionals interested in this area. Future studies are needed to elucidate the precise pharmacokinetic profile of deuterated propranolol and to determine its potential clinical advantages.

References

The In Vivo Metabolism of (R)-Propranolol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of the deuterated enantiomer of propranolol, (R)-Propranolol-d7. Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, a process characterized by significant stereoselectivity. The introduction of deuterium at the heptyl position of the isopropyl group can influence the rate of certain metabolic pathways, a phenomenon known as the kinetic isotope effect. This document details the primary metabolic routes, the enzymes involved, and a quantitative analysis of the metabolites based on studies utilizing stable isotope-labeled compounds. Furthermore, it outlines the experimental protocols employed in such research and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Propranolol is a widely prescribed medication for a variety of cardiovascular and other conditions. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-propranolol, which exhibit different pharmacological activities and metabolic fates. The in vivo metabolism of propranolol is complex and primarily occurs in the liver, involving multiple enzymatic pathways. This compound is a deuterated analog of the (R)-enantiomer, frequently used in pharmacokinetic and metabolic studies as an internal standard or to investigate stereoselective metabolism. Understanding the metabolic profile of this compound is crucial for interpreting data from such studies and for gaining deeper insights into the disposition of propranolol.

Metabolic Pathways of (R)-Propranolol

The in vivo metabolism of (R)-propranolol, and by extension this compound, proceeds through three primary pathways: aromatic hydroxylation, N-dealkylation (leading to side-chain oxidation), and direct glucuronidation. While the metabolic pathways for the deuterated and non-deuterated compounds are expected to be qualitatively similar, the rate of reactions involving the cleavage of the carbon-deuterium bond may be slower, potentially altering the quantitative distribution of metabolites.

The key metabolic transformations include:

  • Aromatic Hydroxylation: This process is predominantly catalyzed by the cytochrome P450 enzymes CYP2D6 and CYP1A2. The main product of this pathway is 4'-hydroxypropranolol, which is a pharmacologically active metabolite. Other minor hydroxylated metabolites, such as 5'-hydroxypropranolol and 7'-hydroxypropranolol, are also formed.

  • N-Dealkylation and Side-Chain Oxidation: The isopropyl group of propranolol can be removed via N-dealkylation, primarily mediated by CYP1A2, to form N-desisopropylpropranolol. This intermediate can then undergo further oxidation to yield acidic metabolites, most notably naphthoxylactic acid.

  • Glucuronidation: Propranolol can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form propranolol glucuronide. This is a significant pathway for the elimination of the parent drug. The hydroxylated metabolites can also undergo glucuronidation and sulfation.

Enzymatic Systems Involved:
  • Cytochrome P450 (CYP) Isoforms: CYP2D6, CYP1A2, and to a lesser extent, CYP2C19 are the primary enzymes responsible for the oxidative metabolism of propranolol.

  • UDP-Glucuronosyltransferases (UGTs): Various UGT isoforms are involved in the direct conjugation of propranolol and its hydroxylated metabolites.

Quantitative Metabolic Profile

Quantitative data on the in vivo metabolism of (R)-propranolol has been elucidated through studies using stable isotope-labeled pseudoracemates of propranolol in various species. The following tables summarize the urinary excretion of major metabolites of the (R)-enantiomer. It is important to note that these data are derived from studies of non-deuterated (R)-propranolol, co-administered with a deuterated (S)-enantiomer to facilitate analysis. The metabolic profile of this compound may exhibit quantitative differences due to the kinetic isotope effect.

Table 1: Urinary Excretion of (R)-Propranolol and its Metabolites in Dogs Following a Single Oral Dose [1]

MetabolitePercentage of Recovered Dose in Urine (from (R)-Propranolol)
Unchanged (R)-PropranololMainly derived from (+)-propranolol
(R)-Propranolol GlucuronideMainly derived from (-)-propranolol
Side-Chain Oxidation MetabolitesMainly derived from (+)-propranolol
4'-HydroxypropranololSelective for (-)-propranolol

Data presented as relative contribution from each enantiomer as reported in the study.

Table 2: Enantiomeric Composition of Propranolol and its Metabolites in Human Urine After Oral Administration of a Pseudoracemate [2]

Compound(-)/(+)-Enantiomer Ratio (Mean ± S.E. Mean)
Unchanged Propranolol1.50 ± 0.10
Propranolol Glucuronide1.76 ± 0.10
4'-Hydroxypropranolol1.04 ± 0.17
4'-Hydroxypropranolol Glucuronide1.78 ± 0.19
4'-Hydroxypropranolol Sulfate0.27 ± 0.03
Side-Chain Oxidation Products (Overall)1.61 ± 0.11

A ratio > 1 indicates a predominance of the (S)-enantiomer, while a ratio < 1 indicates a predominance of the (R)-enantiomer.

Experimental Protocols

The following sections detail the methodologies typically employed in the in vivo study of (R)-propranolol metabolism using stable isotope labeling.

In Vivo Animal Study Protocol (Canine Model)[1]
  • Animal Model: Male Beagle dogs.

  • Drug Administration: A single oral dose of a pseudoracemate of propranolol is administered. The pseudoracemate consists of a mixture of (R)-propranolol and a stable isotope-labeled (e.g., deuterium) (S)-propranolol.

  • Sample Collection: Urine is collected over a specified period (e.g., 24-48 hours) and stored frozen until analysis.

  • Sample Preparation:

    • An aliquot of urine is treated with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate conjugates.

    • The hydrolyzed and non-hydrolyzed urine samples are then subjected to solvent extraction to isolate the parent drug and its metabolites.

  • Analytical Method:

    • The extracted compounds are derivatized to enhance their volatility and thermal stability for gas chromatography.

    • Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the different metabolites and their respective enantiomers based on their mass-to-charge ratios.

Human Volunteer Study Protocol[2]
  • Subjects: Healthy human volunteers.

  • Drug Administration: A single oral dose of a deuterium-labeled pseudoracemate of propranolol is administered.

  • Sample Collection: Urine samples are collected at various time intervals post-administration.

  • Sample Preparation: Similar to the canine study, urine samples are subjected to enzymatic hydrolysis followed by solvent extraction.

  • Analytical Method: The stereochemical composition of propranolol and its metabolites is determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their derivatized forms.

Visualizations

Metabolic Pathway of (R)-Propranolol

Metabolism_of_R_Propranolol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism R_Propranolol This compound Hydroxypropranolol 4'-Hydroxy-(R)-Propranolol-d7 R_Propranolol->Hydroxypropranolol CYP2D6, CYP1A2 (Aromatic Hydroxylation) Desisopropylpropranolol N-Desisopropyl-(R)-Propranolol-d7 R_Propranolol->Desisopropylpropranolol CYP1A2 (N-Dealkylation) Propranolol_Glucuronide This compound Glucuronide R_Propranolol->Propranolol_Glucuronide UGTs (Direct Glucuronidation) Hydroxypropranolol_Conjugates 4'-Hydroxy-(R)-Propranolol-d7 Glucuronide/Sulfate Hydroxypropranolol->Hydroxypropranolol_Conjugates UGTs, SULTs Naphthoxylactic_Acid Naphthoxylactic Acid-d7 Desisopropylpropranolol->Naphthoxylactic_Acid Side-Chain Oxidation Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Drug_Admin Oral Administration of This compound Pseudoracemate Sample_Collection Urine/Plasma Collection Drug_Admin->Sample_Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample_Collection->Enzymatic_Hydrolysis Solvent_Extraction Liquid-Liquid Extraction Enzymatic_Hydrolysis->Solvent_Extraction Derivatization Chemical Derivatization Solvent_Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Metabolite Identification and Quantification GC_MS_Analysis->Data_Analysis

References

(R)-Propranolol-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (R)-Propranolol-d7, a stable isotope-labeled (SIL) compound, when used as an internal standard in quantitative bioanalysis. Its application is critical for achieving accurate, precise, and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays, particularly in regulated environments such as pharmacokinetic and therapeutic drug monitoring studies.

The Core Principle of Internal Standardization

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls at the beginning of the analytical process. The fundamental role of an IS is to correct for the variability inherent in sample preparation and instrumental analysis.[1] An ideal IS should be chemically and physically similar to the analyte but distinguishable by the detector.[2]

Stable isotope-labeled internal standards are considered the gold standard for LC-MS based quantification.[3] In these compounds, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[4] this compound is the deuterium-labeled version of (R)-Propranolol, a nonselective beta-adrenergic receptor antagonist.[5][6] Its utility as an IS stems from the fact that it is chemically identical to the unlabeled analyte, propranolol, but has a higher molecular weight due to the seven deuterium atoms.[7] This mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently while ensuring they behave nearly identically throughout the analytical procedure.

Mechanism of Action: Compensating for Analytical Variability

The core mechanism of this compound is to mimic the behavior of the native (unlabeled) propranolol through every step of the analysis. By measuring the ratio of the analyte response to the internal standard response, analytical variability is normalized, leading to highly accurate quantification.

Key Stages of Compensation:

  • Sample Preparation (Extraction and Cleanup): During sample processing steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any physical loss of the analyte will be mirrored by a proportional loss of the IS.[2] If, for example, only 85% of the propranolol is recovered from a plasma sample during extraction, it is assumed that 85% of the this compound is also recovered. The ratio between them remains constant.

  • Chromatographic Separation: this compound has nearly identical physicochemical properties to propranolol, causing it to co-elute or elute in very close proximity during liquid chromatography.[1] While a slight difference in retention time can sometimes occur with deuterium-labeled standards, they experience the same chromatographic conditions.[8]

  • Mass Spectrometric Detection (Ionization): This is the most critical stage where SIL standards demonstrate their superiority. A major challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids) can either suppress or enhance the ionization of the analyte in the MS source.[3] Because this compound is present in the same droplet and competes for ionization under the same matrix conditions as the analyte, it experiences the same degree of ion suppression or enhancement. This ensures that the analyte-to-IS response ratio remains unaffected by matrix-induced fluctuations.[3]

The following diagram illustrates the logical principle of how a stable isotope-labeled internal standard corrects for analytical variability.

cluster_0 Analytical Process Stages cluster_1 Sources of Variation cluster_2 Measurement & Calculation A Analyte (Propranolol) V1 Inconsistent Recovery A->V1 V2 Matrix Effects (Ion Suppression/ Enhancement) A->V2 IS Internal Standard (Propranolol-d7) IS->V1 IS->V2 AR Analyte Response (Variable) V1->AR ISR IS Response (Variable) V1->ISR V2->AR V2->ISR Ratio Ratio = Analyte / IS (Constant) AR->Ratio ISR->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of Internal Standard Correction.

Data Presentation: Typical Analytical Parameters

The use of this compound allows for the development of robust and reliable bioanalytical methods. The quantitative data below is a summary of typical parameters found in validated LC-MS/MS methods for propranolol.

Table 1: Representative LC-MS/MS Parameters for Propranolol and this compound

Parameter Analyte: Propranolol Internal Standard: this compound
Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 260.2 267.2
Product Ion (Q2) m/z 116.1 116.1 or 123.1
Collision Energy (eV) Typically 15-25 Typically 15-25

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Table 2: Summary of Typical Bioanalytical Method Validation Performance

Validation Parameter Typical Performance Data
Linearity Range 1 - 500 ng/mL; 5.6 - 224.0 ng/mL[9][10]
Correlation Coefficient (R²) > 0.995[9]
Accuracy (% Bias) Within ±15% of nominal value (85-115%)[9]
Precision (% RSD) ≤ 15%[9]
Mean Recovery > 80%

| Matrix Effect | Minimal and compensated by IS |

Experimental Protocols

The following is a representative protocol for the quantification of propranolol in human plasma using this compound as an internal standard, synthesized from common methodologies.[10]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of propranolol and this compound in methanol.

  • Calibration Standards & QCs: Serially dilute the propranolol stock solution with blank plasma to prepare calibration standards (e.g., 1, 5, 20, 100, 500 ng/mL) and quality control (QC) samples (e.g., low, medium, high concentrations).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in a suitable solvent like methanol or acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[10]

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank.[10]

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 50 x 4.6 mm).[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

  • Flow Rate: 0.3 - 0.5 mL/min.[9][10]

  • Column Temperature: 30 - 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: MRM mode, monitoring the transitions specified in Table 1.

The workflow for a typical bioanalytical experiment using this compound is visualized below.

cluster_0 Sample & Standard Preparation cluster_1 Extraction cluster_2 Analysis & Data Processing P1 Aliquot Plasma Sample (Calibrator, QC, Unknown) P2 Spike with this compound Internal Standard P1->P2 E1 Protein Precipitation (e.g., with Acetonitrile) P2->E1 E2 Vortex & Centrifuge E1->E2 E3 Evaporate Supernatant E2->E3 E4 Reconstitute in Mobile Phase E3->E4 A1 Inject into LC-MS/MS E4->A1 A2 Acquire Data (MRM Mode) A1->A2 A3 Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) A2->A3 A4 Calculate Unknown Concentrations A3->A4

Caption: Bioanalytical Workflow Using an Internal Standard.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of propranolol in complex biological matrices. Its mechanism of action relies on the principle of isotopic dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to track and correct for variations throughout the entire analytical workflow. By compensating for losses during sample preparation and mitigating the impact of matrix effects during ionization, the use of this compound ensures the generation of highly accurate and precise data, making it an indispensable tool in modern drug development and clinical research.

References

Solubility Profile of (R)-Propranolol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-Propranolol-d7, a deuterated isotopologue of the widely used beta-blocker, propranolol. Understanding the solubility of this compound is critical for its application in various research and development settings, including pharmacokinetic studies and as an internal standard in analytical methodologies. This document compiles available solubility data, details common experimental protocols for solubility determination, and illustrates a relevant biological pathway for context.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, data for the racemic mixture, (±)-Propranolol-d7, and the non-deuterated R-enantiomer hydrochloride salt provide valuable insights into its likely solubility characteristics. It is important to note that the solubility of the free base form may differ from its hydrochloride salt, and the deuteration is generally not expected to significantly alter solubility properties.

Table 1: Solubility of Propranolol Analogues in Various Solvents

CompoundSolventSolubilityTemperature
(±)-Propranolol-d7Dimethylformamide (DMF)50 mg/mLNot Specified
(±)-Propranolol-d7Dimethyl sulfoxide (DMSO)30 mg/mLNot Specified
(±)-Propranolol-d7Ethanol30 mg/mLNot Specified
(R)-(+)-Propranolol hydrochlorideWater10 mg/mLNot Specified
(R)-(+)-Propranolol hydrochlorideAlcohol10 mg/mLNot Specified
This compound HydrochlorideEthanolSlightly SolubleNot Specified
This compound HydrochlorideWaterSlightly SolubleNot Specified

Disclaimer: The data for (±)-Propranolol-d7 and (R)-(+)-Propranolol hydrochloride are presented as the best available approximations for the solubility of this compound. Direct experimental determination for the specific compound is recommended for precise applications.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This method involves establishing an equilibrium between the dissolved and undissolved solute in a specific solvent at a controlled temperature.

Protocol:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass vial).

  • Equilibration: The mixture is agitated using a shaker or stirrer at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and accurate technique for this purpose. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the saturated solvent.

Example HPLC Method Parameters:

  • Column: A reverse-phase C18 column is commonly used for the separation of propranolol and its analogues.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact ratio can be optimized to achieve good peak shape and separation.

  • Detection: UV detection at a wavelength of approximately 290 nm is suitable for propranolol.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow of the shake-flask method for determining the solubility of a compound.

G Workflow of Shake-Flask Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Centrifuge and filter the suspension B->C Separate Phases D Quantify concentration in the filtrate using a validated analytical method (e.g., HPLC) C->D Analyze Saturated Solution E Report solubility (e.g., in mg/mL) D->E Calculate & Report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Propranolol's Mechanism of Action: Beta-Adrenergic Signaling Pathway

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its therapeutic effects are primarily due to the blockade of β1 and β2 adrenergic receptors, which inhibits the actions of catecholamines like epinephrine and norepinephrine. The following diagram outlines this signaling pathway.

G Simplified Propranolol Signaling Pathway cluster_0 Stimulation cluster_1 Receptor & Effector cluster_2 Second Messenger & Downstream Effects Catecholamines Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Binds to G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to Propranolol This compound Propranolol->Beta_Receptor Blocks

Caption: Propranolol's antagonistic action on the beta-adrenergic signaling cascade.

Commercial Suppliers of (R)-Propranolol-d7 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers of (R)-Propranolol-d7, a critical reagent for research and development, particularly in the field of pharmacokinetics. This compound is the deuterated form of (R)-Propranolol and is commonly used as an internal standard for the quantification of propranolol in biological samples using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Commercial Supplier and Product Information

A variety of chemical suppliers offer this compound and its related compounds for research purposes. The table below summarizes key information from several prominent suppliers to facilitate comparison. Please note that catalog numbers, specifications, and availability are subject to change, and it is recommended to consult the supplier's website for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Daicel Pharma Standards This compound1346747-60-1C₁₆H₁₄D₇NO₂266.39Also offers (S)-Propranolol-D7 and other related compounds.[3]
Simson Pharma Limited This compound Hydrochloride1346617-25-1C₁₆H₁₄D₇NO₂.HCl302.85Accompanied by a Certificate of Analysis.
Cayman Chemical (±)-Propranolol-d₇344298-99-3C₁₆H₁₄D₇NO₂266.4Intended for use as an internal standard for GC- or LC-MS; ≥99% deuterated forms (d₁-d₇).[2]
LGC Standards This compound Hydrochloride1346617-25-1C₁₆H₁₅D₇ClNO₂302.85Also offers Propranolol D7 (ring D7) as a certified reference material.[4][5]
Cerilliant (Sigma-Aldrich) (±)-Propranolol-D7 (ring-D7) solution344298-99-3C₁₆H₁₄D₇NO₂266.39Certified reference material, 100 µg/mL in methanol with 5% 1 M HCl.
MedChemExpress This compoundNot specifiedNot specifiedNot specifiedStable isotope-labeled (R)-Propranolol.[6]
Pharmaffiliates This compound Hydrochloride1346617-25-1C₁₆H₁₅D₇ClNO₂302.85Also offers other deuterated propranolol compounds.[7]

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods to quantify propranolol concentrations in biological matrices like plasma. Below is a generalized experimental protocol for the analysis of propranolol in plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices and should be optimized for specific laboratory conditions and instrumentation.

Objective: To determine the concentration of propranolol in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials:
  • Blank plasma

  • Propranolol standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of propranolol in a suitable solvent (e.g., methanol or ACN).

    • Prepare a stock solution of this compound in the same solvent.

    • From the stock solutions, prepare a series of working standard solutions of propranolol for the calibration curve and quality control (QC) samples by serial dilution.

    • Prepare a working solution of the internal standard, this compound.

  • Sample Preparation (Protein Precipitation):

    • To a microcentrifuge tube containing a plasma sample (e.g., 100 µL), add the internal standard working solution.

    • Add cold acetonitrile (typically 3 times the plasma volume) to precipitate plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the tubes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

      • Flow Rate: A typical flow rate for analytical LC.

      • Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL).

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both propranolol and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of propranolol to the internal standard (this compound) against the known concentrations of the calibration standards.

    • Determine the concentration of propranolol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study where this compound would be used as an internal standard for sample analysis.

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase a Drug Candidate Administration (e.g., Propranolol) b Biological Sample Collection (e.g., Blood) a->b Dosing c Plasma Separation b->c d Sample Preparation (Add this compound) c->d e LC-MS/MS Analysis d->e f Quantification of Propranolol Concentration e->f g Pharmacokinetic Parameter Calculation f->g

Pharmacokinetic Study Workflow.
Conceptual Diagram of the Analytical Process

This diagram outlines the logical flow of the analytical method for quantifying propranolol using an internal standard.

G start Plasma Sample (Unknown Propranolol Conc.) prep Sample Preparation (Protein Precipitation) start->prep is This compound (Known Concentration) is->prep lcms LC-MS/MS Analysis (MRM Detection) prep->lcms ratio Calculate Peak Area Ratio (Propranolol / IS) lcms->ratio result Determine Propranolol Concentration ratio->result cal Calibration Curve cal->result

Analytical Quantification Workflow.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (R)-Propranolol-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Propranolol-d7 in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical studies.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Enantioselective differences in its pharmacokinetics and pharmacodynamics necessitate the development of stereospecific analytical methods. Furthermore, the use of deuterated analogs like this compound is common in pharmacokinetic studies, often as internal standards, but also as analytes in specific study designs. This document provides a comprehensive protocol for the reliable quantification of this compound in a biological matrix.

Experimental

Materials and Reagents
  • This compound and (S)-Propranolol (or another suitable analog as an internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate of analytical grade

  • Human plasma (with K2EDTA as anticoagulant)[1]

  • Tert-butyl methyl ether[2][3]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC ColumnReversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.3 - 1.0 mL/min[3][4]
Injection Volume2 - 60 µL[2]
Column Temperature30 - 40 °C[3][4]
Gradient ElutionOptimized for separation of analyte and internal standard
Mass Spectrometer Settings

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[3][4] The MRM transitions for this compound and a potential internal standard are outlined in Table 2.

Table 2: Mass Spectrometer MRM Settings

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound267.2116.1200Optimized
Propranolol (IS)260.17115.90200Optimized[1]

Note: The precursor ion for this compound is inferred based on the addition of 7 daltons to the molecular weight of propranolol. The product ion is expected to be the same as for unlabeled propranolol, representing a stable fragment.

Protocols

Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.

  • Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve a calibration curve ranging from approximately 1 to 500 ng/mL.[4]

  • Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL of Propranolol-d7 HCl) to all tubes except for the blank.

  • Add 100 µL of a suitable buffer (e.g., 0.1 M sodium hydroxide) and vortex.

  • Add 2 mL of tert-butyl methyl ether as the extraction solvent and vortex vigorously for 3 minutes.[2]

  • Centrifuge the samples at approximately 4500 rpm for 10 minutes to separate the organic and aqueous layers.[2]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow:

G cluster_sample_prep Sample Preparation Workflow sample Plasma Sample (200 µL) add_is Add Internal Standard sample->add_is add_buffer Add Buffer & Vortex add_is->add_buffer add_solvent Add Extraction Solvent & Vortex add_buffer->add_solvent centrifuge Centrifuge add_solvent->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A flowchart of the liquid-liquid extraction protocol.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA). A summary of typical validation parameters for a propranolol LC-MS/MS assay is provided in Table 3.

Table 3: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Performance
Linearity (r²)≥ 0.990.9969 - 0.999[3][5]
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 101 - 5.6 ng/mL[4][5]
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)90.66% to 98.15%[1]
Precision (CV%)≤ 15% (≤ 20% at LLOQ)Intra-day: 1.52-5.67%, Inter-day: 2.79-5.79%[2]
RecoveryConsistent, precise, and reproducible~75%[6]
Matrix EffectAssessed to ensure no significant ion suppression or enhancement-
StabilityStable under various storage and handling conditionsLong-term stability for 30 days in human plasma demonstrated[2]

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.

The logical flow of data acquisition and analysis is depicted below:

G cluster_data_analysis Data Analysis Workflow acquire Acquire Raw Data (MRM) integrate Integrate Peak Areas (Analyte & IS) acquire->integrate calculate_ratio Calculate Peak Area Ratios integrate->calculate_ratio plot_curve Plot Calibration Curve calculate_ratio->plot_curve determine_conc Determine Sample Concentrations plot_curve->determine_conc

Caption: A diagram illustrating the data analysis process.

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput bioanalytical applications in clinical and preclinical studies. The method exhibits excellent sensitivity, selectivity, and accuracy, meeting the requirements for regulated bioanalysis.

References

Protocol for the Quantification of Propranolol in Human Plasma Using (R)-Propranolol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of propranolol in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note provides a detailed protocol for the determination of propranolol in human plasma using a stable isotope-labeled internal standard, (R)-Propranolol-d7, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1]

Principle

This method employs protein precipitation for the extraction of propranolol and the internal standard, this compound, from human plasma. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Materials and Reagents

  • Propranolol hydrochloride (Working Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (Analytical grade)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: HPLC or UHPLC system

  • Column: C18 analytical column (e.g., Hypersil GOLD 50 x 4.6 mm, 5 µm or equivalent)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water). A typical mobile phase composition is Acetonitrile: 10 mM Ammonium Acetate (90:10 v/v).

  • Flow Rate: 0.5 - 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Propranolol: m/z 260.0 → 116.0[2]

    • This compound: m/z 267.2 → 121.1 (Note: The exact mass of the product ion may vary slightly depending on the fragmentation pattern, but will be shifted by +5 Da from the propranolol product ion).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500 °C).[2]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Propranolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propranolol hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.

  • Propranolol Working Standards: Prepare a series of working standard solutions by serially diluting the propranolol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the desired calibration range (e.g., 1 - 500 ng/mL).[2][3]

  • This compound Working Solution (Internal Standard): Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same solvent as the propranolol working standards.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike appropriate volumes of the propranolol working standards into drug-free human plasma to obtain a series of calibration standards with final concentrations typically ranging from 1 to 500 ng/mL.[2][3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 400 ng/mL).

Sample Preparation (Protein Precipitation)
  • Allow all plasma samples (unknowns, CS, and QCs) to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution (internal standard).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[2]

Data Analysis

The concentration of propranolol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. The concentration of propranolol in the unknown samples is then interpolated from this calibration curve using a weighted (e.g., 1/x²) linear regression analysis.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] The following parameters are typically evaluated:

Parameter Typical Acceptance Criteria Example Data
Linearity (r²) ≥ 0.99> 0.999
Calibration Range Dependent on expected concentrations1 - 500 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%1 ng/mL[2][3]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 7.1%[3]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 7.1%[3]
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)< 9.8%[3]
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)< 9.8%[3]
Recovery Consistent and reproducible> 90%
Matrix Effect Should be minimal and consistentAssessed and compensated for by the internal standard
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of nominalStable under typical laboratory conditions

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Propranolol & This compound Stock Solutions B Prepare Working Standards & Internal Standard Solution A->B C Spike Blank Plasma to Create Calibration Standards & QCs B->C D Aliquot Plasma Sample (Unknown, CS, or QC) E Add this compound (Internal Standard) D->E F Add Acetonitrile (Protein Precipitation) E->F G Vortex & Centrifuge F->G H Collect Supernatant G->H I Inject Supernatant into LC-MS/MS System H->I J Chromatographic Separation (C18 Column) I->J K Mass Spectrometric Detection (MRM Mode) J->K L Integrate Peak Areas (Propranolol & IS) K->L M Calculate Peak Area Ratios L->M N Generate Calibration Curve (Weighted Linear Regression) M->N O Quantify Propranolol in Unknown Samples N->O

Caption: Workflow for Propranolol Quantification in Plasma.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of propranolol in human plasma. The simple protein precipitation extraction procedure and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in clinical and research settings, ensuring reliable and accurate results for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Propranolol Analysis using (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation of propranolol from biological matrices, specifically for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, (R)-Propranolol-d7, is critical for achieving accurate and precise quantification by correcting for matrix effects and variability in sample processing. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method can significantly impact recovery, throughput, and the cleanliness of the final extract. The following table summarizes key quantitative parameters associated with each of the detailed protocols.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (C18)
Analyte PropranololPropranololPropranolol
Internal Standard This compoundThis compoundPropranolol-d7
Matrix Human PlasmaHuman PlasmaHuman Plasma
Recovery ~97%[1]64.04% - 68.05%[2]>96%[3][4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[5]5 ng/mL0.20 ng/mL[3][4]
Linearity Range 1 - 500 ng/mL[5]5 - 80 ng/mL[2]0.20 - 135.00 ng/mL[3][4]

Experimental Protocols & Workflows

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.

Workflow Diagram:

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_precipitant Add Acetonitrile (Protein Precipitant) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Detailed Protocol:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 25 ng/mL) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial.

  • Analysis: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.[5]

Liquid-Liquid Extraction (LLE)

LLE is a classic sample clean-up technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This method generally results in a cleaner extract compared to protein precipitation.

Workflow Diagram:

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is ph_adjust Adjust pH (e.g., add Ammonium Hydroxide) add_is->ph_adjust add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Detailed Protocol:

  • Sample Aliquoting: To a labeled glass tube, add 300 µL of each plasma sample.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard solution.[6]

  • pH Adjustment: Add 20 µL of ammonium hydroxide:water (1:1) to the tube and vortex for 30 seconds to basify the sample.[6]

  • Extraction: Add 4 mL of the extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate) and vortex-mix for 90 seconds.[6]

  • Phase Separation: Centrifuge the tubes for 15 minutes at approximately 2700 rpm to separate the aqueous and organic layers.[6]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[6]

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides a high degree of sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is often used when low detection limits are required.

Workflow Diagram:

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is preprocess Pre-process Sample (e.g., Dilute/Acidify) add_is->preprocess load_sample Load Sample onto Cartridge preprocess->load_sample condition_spe Condition SPE Cartridge (e.g., Methanol, Water) condition_spe->load_sample wash_spe Wash Cartridge to Remove Interferences load_sample->wash_spe elute_analyte Elute Propranolol with Solvent wash_spe->elute_analyte evaporate Evaporate Eluate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Detailed Protocol:

  • Sample Pre-treatment: In a clean tube, mix 300 µL of human plasma with the this compound internal standard.[3][4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Sep-Pak C18) sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the propranolol and the internal standard from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an appropriate volume of the mobile phase (e.g., 200 µL).

  • Analysis: Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

Concluding Remarks

The selection of an appropriate sample preparation method is contingent upon the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the biological matrix. For high-throughput screening, protein precipitation offers a rapid and straightforward approach. Liquid-liquid extraction provides a cleaner sample at the cost of being more labor-intensive. Solid-phase extraction yields the cleanest extracts and is ideal for assays requiring the lowest limits of detection, though it is the most complex and costly of the three methods. The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest degree of accuracy and precision in the final analytical results.

References

Application Note: Quantification of Propranolol and its Major Metabolites in Human Plasma using (R)-Propranolol-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias. It undergoes extensive metabolism in the liver, primarily through three main pathways: aromatic hydroxylation, N-dealkylation followed by side-chain oxidation, and direct glucuronidation.[1] The major pharmacologically active metabolite is 4-hydroxypropranolol, with other significant metabolites including N-desisopropylpropranolol and napthoxylactic acid.[1][2] Accurate quantification of propranolol and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note provides a detailed protocol for the simultaneous quantification of propranolol and its two major phase I metabolites, 4-hydroxypropranolol (M1) and N-desisopropylpropranolol (M2), in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method utilizes a stable isotope-labeled internal standard, (R)-Propranolol-d7, to ensure high accuracy and precision. While propranolol is administered as a racemic mixture, and its metabolism can be stereoselective, the use of a single enantiomer of the deuterated internal standard is a valid approach for the accurate quantification of the achiral metabolites and the racemate of the parent drug.

Metabolic Pathway of Propranolol

Propranolol is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP1A2 playing major roles.[1] The main metabolic pathways are:

  • Aromatic Hydroxylation: CYP2D6 primarily catalyzes the formation of 4-hydroxypropranolol (M1), an active metabolite.[3]

  • Side-Chain Oxidation: This pathway, mainly mediated by CYP1A2, leads to the formation of N-desisopropylpropranolol (M2), which is further metabolized to napthoxylactic acid.[3]

  • Glucuronidation: Direct conjugation of propranolol with glucuronic acid is another significant metabolic route.[2][3]

Propranolol_Metabolism Propranolol Propranolol M1 4-Hydroxypropranolol (M1) (Active) Propranolol->M1 CYP2D6 (Aromatic Hydroxylation) M2 N-Desisopropylpropranolol (M2) Propranolol->M2 CYP1A2 (Side-Chain Oxidation) Glucuronide Propranolol Glucuronide Propranolol->Glucuronide UGTs (Glucuronidation) M1_conjugates Glucuronide and Sulfate Conjugates M1->M1_conjugates UGTs/SULTs NLA Napthoxylactic Acid M2->NLA MAO/ALDH Sample_Preparation start Start: 100 µL Plasma Sample add_is Add 25 µL of This compound (IS) start->add_is add_acn Add 300 µL of Acetonitrile add_is->add_acn vortex Vortex for 1 minute add_acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject

References

Application Note: Chiral Separation of Propranolol Enantiomers Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propranolol is a non-selective beta-blocker used to treat a variety of cardiovascular conditions. It is a chiral molecule and is administered as a racemic mixture of its two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The (S)-enantiomer is responsible for the majority of the beta-blocking activity, while the (R)-enantiomer has been associated with other pharmacological effects. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the chiral separation and quantification of propranolol enantiomers in pharmaceutical formulations using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

Principle

This method utilizes a chiral stationary phase (CSP) to achieve enantioselective separation of (S)- and (R)-propranolol. A deuterated analog of propranolol (propranolol-d7) is used as an internal standard (IS) to ensure accurate and precise quantification by correcting for variations in sample preparation and instrument response. Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • (S)-(-)-Propranolol hydrochloride (≥98% purity)

  • (R)-(+)-Propranolol hydrochloride (≥98% purity)

  • (±)-Propranolol hydrochloride (racemic)

  • Propranolol-d7 hydrochloride (internal standard)

  • HPLC-grade methanol

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Ammonia solution (25%)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of (S)-propranolol HCl, (R)-propranolol HCl, racemic propranolol HCl, and propranolol-d7 HCl into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with methanol to achieve the desired concentration range for the calibration curve (e.g., 2.5 - 1000 µg/L).

Internal Standard Working Solution (10 µg/mL): Dilute the propranolol-d7 HCl stock solution with methanol to obtain a final concentration of 10 µg/mL.

Sample Preparation (for Pharmaceutical Tablets)
  • Weigh and finely powder a representative number of propranolol tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of propranolol into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute an aliquot of the filtered solution with methanol to a final theoretical concentration within the calibration range.

  • Add a fixed amount of the internal standard working solution to all calibration standards and samples.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol:ammonia (70:30:0.4, v/v/v)[1][2]
Flow Rate 0.40 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 25 °C
Run Time 20 minutes[1][2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage Optimized for the specific instrument
Source Temperature Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propranolol 260.2116.0[1][2]
Propranolol-d7 267.2116.0

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of propranolol enantiomers.

Table 1: Chromatographic Performance

CompoundExpected Retention Time (min)
(S)-(-)-Propranolol~12
(R)-(+)-Propranolol~15
Propranolol-d7Co-elutes with the respective enantiomers

Note: Absolute retention times may vary depending on the specific column and system. The elution order, with the (S)-enantiomer eluting first, is a key characteristic of this method on a Chiralcel OD-H column.

Table 2: Method Validation Parameters

ParameterResult
Linear Range 2.5 - 1000 µg/L[1][2]
Correlation Coefficient (r²) > 0.999[1]
Limit of Quantification (LOQ) 2.5 µg/L[1][2]
Intra-day Precision (%RSD) < 2.64%[1][2]
Inter-day Precision (%RSD) < 2.64%[1][2]
Accuracy (% Recovery) 99.08% - 103.16%[1][2]

Visualizations

Chiral_Separation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start stock Prepare Stock Solutions (S-prop, R-prop, Racemic, IS) start->stock sample_prep Prepare Sample from Pharmaceutical Formulation start->sample_prep working Prepare Working Standards (Calibration Curve) stock->working add_is Add Internal Standard (Propranolol-d7) working->add_is sample_prep->add_is hplc Inject into HPLC System (Chiralcel OD-H column) add_is->hplc separation Chiral Separation of (S)- and (R)-Propranolol hplc->separation ms Detect by Tandem MS (MRM Mode) separation->ms integration Integrate Peak Areas (Analyte and IS) ms->integration calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Enantiomers in Sample calibration->quantification end End quantification->end

Caption: Experimental workflow for the chiral separation of propranolol.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the chiral separation and quantification of propranolol enantiomers in pharmaceutical formulations. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for routine quality control and research applications. The method exhibits excellent linearity, sensitivity, and reproducibility, meeting the stringent requirements of the pharmaceutical industry.

References

Application Notes and Protocols for High-Throughput Screening Assays Using (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct high-throughput screening (HTS) assays utilizing (R)-Propranolol-d7. These assays are designed for the identification and characterization of novel modulators of cytochrome P450 2D6 (CYP2D6) and the β2-adrenergic receptor.

Application Note 1: High-Throughput Screening Assay for Cytochrome P450 2D6 Inhibitors

This application note describes a robust HTS assay for identifying and characterizing inhibitors of CYP2D6, a critical enzyme in drug metabolism. The assay employs this compound as a specific substrate, and the formation of its metabolite, 4-hydroxypropranolol-d7, is monitored by mass spectrometry. The use of a deuterated substrate provides a significant advantage by allowing for precise and sensitive quantification, minimizing interference from endogenous compounds.

Signaling Pathway: CYP2D6 Metabolism of this compound

CYP2D6_Metabolism cluster_0 CYP2D6 Catalytic Cycle R_Propranolol_d7 This compound (Substrate) Complex Enzyme-Substrate Complex R_Propranolol_d7->Complex Binds CYP2D6_Fe3 CYP2D6 (Fe³⁺) (Resting State) CYP2D6_Fe3->Complex CYP2D6_Fe2 CYP2D6 (Fe²⁺) Complex->CYP2D6_Fe2 Reduction (NADPH) Oxygen_Complex Oxyferrous Complex CYP2D6_Fe2->Oxygen_Complex O₂ Binding Metabolite_Release Metabolite Release Oxygen_Complex->Metabolite_Release Hydroxylation Metabolite_Release->CYP2D6_Fe3 Regeneration 4_OH_Propranolol_d7 4-Hydroxypropranolol-d7 (Metabolite) Metabolite_Release->4_OH_Propranolol_d7 Releases Inhibitor Test Compound (Potential Inhibitor) Inhibitor->CYP2D6_Fe3 Inhibits HTS_Workflow_CYP2D6 Start Start Dispense_Reagents Dispense Reagents to 384-well Plate: - Human Liver Microsomes - Test Compounds/Controls Start->Dispense_Reagents Pre_incubation Pre-incubation (Allow for Inhibitor Binding) Dispense_Reagents->Pre_incubation Add_Substrate Add this compound and NADPH Pre_incubation->Add_Substrate Incubation Incubation (Metabolic Reaction) Add_Substrate->Incubation Quench_Reaction Quench Reaction (e.g., Acetonitrile) Incubation->Quench_Reaction Analysis LC-MS/MS Analysis (Quantify 4-OH-Propranolol-d7) Quench_Reaction->Analysis Data_Processing Data Processing (Calculate % Inhibition, IC₅₀) Analysis->Data_Processing End End Data_Processing->End B2AR_Binding cluster_1 β2-Adrenergic Receptor Binding B2AR β2-Adrenergic Receptor Bound_Complex Receptor-Ligand Complex (Fluorescent) B2AR->Bound_Complex Binds Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Bound_Complex Displacement Competitive Displacement Bound_Complex->Displacement Displaces Test_Compound Test Compound or This compound Test_Compound->Displacement Displacement->B2AR HTS_Workflow_B2AR Start Start Dispense_Reagents Dispense Reagents to 384-well Plate: - Cell Membranes (with β2-AR) - Test Compounds / this compound Start->Dispense_Reagents Add_Fluorescent_Ligand Add Fluorescently Labeled Ligand Dispense_Reagents->Add_Fluorescent_Ligand Incubation Incubation to Reach Binding Equilibrium Add_Fluorescent_Ligand->Incubation Detection Measure Fluorescence (e.g., TR-FRET, FP) Incubation->Detection Data_Processing Data Processing (Calculate % Displacement, Ki) Detection->Data_Processing End End Data_Processing->End

Application Note: High-Recovery Solid-Phase Extraction Protocol for Propranolol and (R)-Propranolol-d7 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the beta-blocker propranolol and its deuterated internal standard, (R)-Propranolol-d7, from human plasma. The described methodology is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies, ensuring high recovery and sample purity for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to be straightforward and reproducible, providing a foundation for accurate and precise bioanalysis.

Introduction

Propranolol is a widely prescribed beta-adrenergic receptor antagonist used in the management of cardiovascular diseases. Accurate determination of its concentration in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Solid-phase extraction is a preferred method for sample clean-up and concentration, offering significant advantages over liquid-liquid extraction by minimizing solvent consumption and improving selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and analysis. This protocol outlines a C18-based SPE procedure that yields high analyte recovery and clean extracts suitable for sensitive LC-MS/MS analysis.

Experimental Protocol

This protocol is a composite methodology synthesized from established procedures for the extraction of propranolol from biological samples.[1][2]

Materials and Reagents:

  • Propranolol and this compound standards

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Deionized water

  • Solid-Phase Extraction (SPE) Cartridges: C18 bonded silica, 100 mg, 1 mL (or similar)

  • Centrifuge

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with this compound internal standard solution (e.g., 50 µL of 100 ng/mL) to achieve the desired final concentration.

  • Vortex the spiked plasma samples for 30 seconds.

  • To 200 µL of the spiked plasma, add 100 µL of a buffer solution (e.g., 10 mM ammonium acetate) and vortex.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not dry out.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic compounds. Follow with a wash using 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less retained impurities.

  • Drying: Dry the SPE cartridge under a high vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution: Elute the analytes (propranolol and this compound) from the cartridge by passing 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol) through the sorbent.[1] Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data for the SPE of propranolol from human plasma based on published literature.

Table 1: Recovery Data

AnalyteMatrixSPE SorbentAverage Recovery (%)Reference
PropranololHuman PlasmaC18>96[3][4]
PropranololHuman SerumStyrosorb97 ± 5[2]
PropranololHuman SerumC1896 ± 5[2]

Table 2: Method Validation Parameters

ParameterPropranolol4-hydroxypropranololReference
Lower Limit of Quantification (LLOQ)0.20 ng/mL0.20 ng/mL[3][4]
Limit of Detection (LOD)50 pg/mL100 pg/mL[3][4]
Linearity Range (Free)0.20 - 135.00 ng/mL0.20 - 25.00 ng/mL[3][4]
Intra-day Precision (%RSD)<11.3<11.3[3][4]
Inter-day Precision (%RSD)<11.3<11.3[3][4]
Intra-day Accuracy (% of nominal)<11<11[3][4]
Inter-day Accuracy (% of nominal)<11<11[3][4]

Experimental Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for Propranolol Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Human Plasma Sample Spike Spike with this compound Internal Standard Sample->Spike Pretreat Add Buffer and Vortex Spike->Pretreat Load 2. Load Pre-treated Sample Condition 1. Condition SPE Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Water, 5% Methanol) Load->Wash Dry 4. Dry Cartridge Wash->Dry Reconstitute Reconstitute in Mobile Phase Elute 5. Elute Analytes (Acetonitrile/Methanol) Dry->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

References

Application Note: Chiral Separation of Propranolol and (R)-Propranolol-d7 using a Gradient Elution HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive gradient high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the enantioselective separation and quantification of propranolol and its deuterated internal standard, (R)-Propranolol-d7. The method utilizes a chiral stationary phase and a gradient elution program to achieve baseline separation of the enantiomers in a short analysis time. This protocol is suitable for pharmacokinetic studies, drug metabolism research, and quality control of propranolol formulations.

Introduction

Propranolol is a non-selective beta-adrenergic blocker prescribed as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is known to be about 100 times more potent in its beta-blocking activity than the (R)-enantiomer.[1] Therefore, the ability to separate and quantify the individual enantiomers is crucial for understanding its pharmacological and toxicological effects. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification in complex biological matrices. This application note presents a gradient HPLC method coupled with mass spectrometric detection for the chiral separation of propranolol enantiomers.

Experimental Protocol

Materials and Reagents
  • Propranolol hydrochloride (racemic)

  • This compound

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

  • Methanol (HPLC grade) for sample preparation

  • Ultrapure water

Chromatographic Conditions

A normal-phase chiral liquid chromatography system coupled with a tandem mass spectrometer is employed for the analysis.

ParameterValue
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase A n-Hexane with 0.1% Diethylamine (v/v)
Mobile Phase B Ethanol with 0.1% Diethylamine (v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Triple Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions See Table 3
Gradient Elution Program

The gradient elution is designed to provide good resolution between the enantiomers while minimizing the run time.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.07030
10.19010
15.09010
Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propranolol260.2116.0[2][3]
This compound267.2116.0
Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of racemic propranolol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the racemic propranolol stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol.

  • Sample Preparation: For analysis of biological samples, a protein precipitation or liquid-liquid extraction protocol should be developed and validated. For formulation analysis, dissolve the sample in methanol to an appropriate concentration.

  • Final Sample: To an aliquot of the prepared sample or calibration standard, add the internal standard working solution and dilute with the initial mobile phase (90:10 n-Hexane:Ethanol with 0.1% DEA) before injection.

Data Presentation

Expected Chromatographic Performance
AnalyteExpected Retention Time (min)
(S)-Propranolol~ 7.5
(R)-Propranolol~ 8.5
This compound~ 8.5

Note: Actual retention times may vary depending on the specific HPLC system and column batch.

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Propranolol & IS) prep_working Prepare Working Standards & Calibration Curve prep_stock->prep_working add_is Add Internal Standard (this compound) prep_working->add_is prep_sample Prepare Sample (e.g., Dissolution, Extraction) prep_sample->add_is dilute Dilute with Initial Mobile Phase add_is->dilute inject Inject Sample (10 µL) dilute->inject separate Chiral Separation (Lux Cellulose-1, Gradient Elution) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration (using Calibration Curve) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the chiral separation of propranolol.

Gradient Elution Program Logic

G t0 0 min t15 15 min t10 10 min t10_1 10.1 min p0 0% p100 100% B p10 10% B p30 30% B p10_t0 p30_t10 p10_t0->p30_t10 Gradient p10_t10_1 p30_t10->p10_t10_1 p10_t15 p10_t10_1->p10_t15 Re-equilibration

References

Troubleshooting & Optimization

Troubleshooting deuterium exchange in (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Propranolol-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving deuterium exchange.

Frequently Asked Questions (FAQs)

Q1: I am observing a lower-than-expected mass for my this compound standard after analysis. What could be the cause?

A1: A lower-than-expected mass often indicates a loss of deuterium atoms, a phenomenon known as back-exchange. This occurs when deuterium on the molecule exchanges with protons from the solvent (e.g., water in your mobile phase). Although the deuterium atoms on the naphthalene ring of this compound are generally stable, back-exchange can be promoted by certain experimental conditions.

Key factors that influence back-exchange include:

  • pH: The rate of exchange is minimized at a low pH of approximately 2.5.[1][2]

  • Temperature: Elevated temperatures significantly increase the rate of back-exchange. A 10°C increase can triple the exchange rate.[1][3]

  • Ionic Strength: High salt concentrations can unexpectedly increase back-exchange.[1][4]

  • Mass Spectrometer Source Conditions: High desolvation temperatures in the ion source can promote back-exchange in the gas phase.[1]

Q2: How can I minimize deuterium back-exchange during my LC-MS analysis?

A2: Minimizing back-exchange is critical for accurate results. Here are some recommended strategies:

  • Optimize pH and Temperature: Maintain a low pH (around 2.5) and low temperature (near 0°C) throughout your sample preparation and analysis, from the quench step to the MS source.[3][5]

  • Control Ionic Strength: A suggested strategy is to use higher salt concentrations during initial sample preparation (like proteolysis if applicable) and then switch to lower salt conditions (<20 mM) before injection into the mass spectrometer.[1][4]

  • System Optimization: Use a chilled UHPLC system for separation. While shortening the LC gradient has a minimal effect on reducing back-exchange, it's crucial to ensure the entire system is optimized for speed and low temperature.[1][4][6]

  • Check MS Source Temperature: Experiment with lowering the desolvation or capillary temperature of your mass spectrometer to find a balance between efficient ionization and minimal back-exchange.[1]

Q3: My results show inconsistent deuterium levels across replicates. What are the potential sources of this variability?

A3: Inconsistent deuterium levels can stem from several sources:

  • Sample Preparation: Ensure that the timing, pH, and temperature of your labeling and quenching steps are precisely controlled and consistent for every sample.[6] Biological replicates are recommended to quantify variability that may arise from differences in protein expression or purification.[6]

  • Systematic Errors: Automated sample handling systems can sometimes introduce variability. It's important to check for and correct any systematic errors.[7]

  • Analyte Stability: Although propranolol is generally stable in suspension for extended periods at 4°C and 25°C, ensure your specific formulation and storage conditions are not causing degradation or aggregation, which could affect exchange dynamics.[8][9]

  • Contamination: Contaminants like residual salts or polymers (e.g., polyethylene glycol) can negatively impact chromatographic performance and ionization, leading to inconsistent results.[10]

Q4: Can the deuterium atoms on this compound exchange under my experimental conditions?

A4: The seven deuterium atoms in this compound are located on the naphthalene ring system.[11] Carbon-bound aromatic hydrogens are generally not readily exchangeable under the typical conditions of an HDX-MS experiment (low pH, low temperature). However, extreme pH, high temperatures, or the presence of a catalyst could potentially facilitate exchange. It is crucial to adhere to optimized and controlled experimental conditions to maintain the stability of the label.[12][13]

Troubleshooting Unstable Deuterium Exchange

If you are experiencing unexpected gains or losses in deuterium, a systematic approach to troubleshooting is necessary. The following workflow can help identify the source of the issue.

start Start: Unexpected Deuterium Exchange Results check_back_exchange Step 1: Review for Back-Exchange Conditions start->check_back_exchange is_ph_temp_high Are pH (>3.0) or Temperature (>4°C) high during analysis? check_back_exchange->is_ph_temp_high optimize_conditions Action: Lower pH to ~2.5 and Temperature to 0-4°C for Quench/LC/MS is_ph_temp_high->optimize_conditions Yes check_stability Step 2: Assess Analyte and Reagent Stability is_ph_temp_high->check_stability No re_run Re-run Experiment optimize_conditions->re_run is_d2o_pure Is D2O purity >99.8%? Are reagents fresh? check_stability->is_d2o_pure replace_reagents Action: Use fresh, high-purity D2O and reagents is_d2o_pure->replace_reagents No check_ms Step 3: Verify MS Parameters is_d2o_pure->check_ms Yes replace_reagents->re_run is_source_hot Is ion source temperature high? check_ms->is_source_hot optimize_ms Action: Reduce desolvation/ capillary temperature is_source_hot->optimize_ms Yes is_source_hot->re_run No optimize_ms->re_run

Caption: A logical workflow for troubleshooting deuterium exchange issues.

Quantitative Data Summary

The following tables summarize key quantitative data related to factors that influence deuterium exchange rates and back-exchange.

Table 1: Impact of Experimental Parameters on Back-Exchange

ParameterCondition ChangeEffect on Back-ExchangeReference
LC Gradient Time 2-fold reduction~2% decrease (e.g., from 30% to 28%)[1]
Temperature 10°C increase~3-fold increase in exchange rate[1]
Temperature 22°C increase~10-fold increase in exchange rate[3]
pH 1.0 unit decrease10-fold decrease in exchange rate[14]
Optimized ESI-MS Varies by peptide4% to 26% back-exchange observed[2]

Experimental Protocols

Protocol 1: General 'Bottom-Up' HDX-MS Experiment

This protocol describes a standard continuous-labeling, bottom-up approach for studying protein-ligand interactions with this compound.

cluster_prep Preparation cluster_exchange Deuterium Exchange cluster_analysis Analysis prep_protein Prepare Protein Stock (e.g., in 10mM Tris, pD 7.5) mix Mix Protein (+/- Ligand) with D2O Buffer prep_protein->mix prep_ligand Prepare this compound Stock in appropriate solvent prep_ligand->mix incubate Incubate for various time points (e.g., 10s, 1m, 10m, 1h) at 4°C mix->incubate quench Quench Reaction (add 0.8% formic acid, pH ~2.5, 0°C) incubate->quench digest Online Digestion (e.g., with pepsin column) quench->digest separate Peptide Separation (chilled UPLC, C18 column) digest->separate analyze Mass Spectrometry Analysis separate->analyze

Caption: Workflow for a typical bottom-up HDX-MS experiment.

Methodology:

  • Preparation: Prepare a stock solution of your target protein in a suitable buffer. Prepare a separate stock solution of this compound.

  • On-Exchange: Initiate the deuterium exchange by diluting the protein solution (with or without pre-incubated this compound) into a D2O-based buffer at a controlled temperature (e.g., 4°C).[15]

  • Time Points: Allow the exchange reaction to proceed for various durations (e.g., 10 seconds, 1 minute, 10 minutes, 1 hour) to monitor the kinetics of deuterium uptake.

  • Quench: Stop the exchange reaction by adding a quench buffer, which rapidly lowers the pH to ~2.5 and the temperature to ~0°C. A typical quench buffer contains formic acid.[3][15] This minimizes back-exchange during subsequent steps.

  • Digestion: Immediately inject the quenched sample into an LC-MS system where it passes through an immobilized pepsin column for online digestion.

  • Separation: The resulting peptides are trapped and then separated on a reversed-phase column (e.g., C18) maintained at a low temperature.

  • Mass Analysis: Eluted peptides are ionized and analyzed by a mass spectrometer to measure the mass shift caused by deuterium incorporation.[6]

Protocol 2: Assessing the Stability of this compound Labeling

This protocol is designed to confirm the stability of the deuterium labels on this compound under your specific experimental conditions.

  • Prepare Sample: Dissolve this compound in the same buffer system you will use for your main experiment (including mobile phases A and B).

  • Incubate: Incubate the solution under the "worst-case" conditions of your experiment (e.g., the longest analysis time at the highest temperature your sample will experience).

  • Analyze: Analyze the sample by LC-MS at various time points during the incubation.

  • Evaluate: Carefully examine the mass spectra for any evidence of a mass shift downwards, which would indicate the loss of deuterium. The molecular ion peak for this compound should remain consistent if the label is stable.

Key Factors Influencing Deuterium Exchange

Understanding the interplay of factors that control deuterium exchange is crucial for designing robust experiments and interpreting data correctly.

center_node Deuterium Exchange Rate temp Temperature center_node->temp Increases with Temp ph pH / pD center_node->ph Minimized at pH ~2.5 ionic_strength Ionic Strength center_node->ionic_strength Can Increase Rate structure Analyte Structure (Solvent Accessibility, H-Bonding) center_node->structure Slower in Structured Regions ms_conditions MS Conditions (Desolvation Temp.) center_node->ms_conditions Back-Exchange Factor

Caption: Interrelated factors that control the rate of deuterium exchange.

References

Technical Support Center: Minimizing Matrix Effects with (R)-Propranolol-d7 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing matrix effects in bioanalysis when using (R)-Propranolol-d7 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of propranolol using this compound.

Question: My this compound internal standard is not adequately compensating for matrix effects, leading to poor accuracy and precision. What are the potential causes and solutions?

Answer:

Inadequate compensation by a stable isotope-labeled internal standard (SIL-IS) like this compound can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

  • Differential Matrix Effects due to Chromatographic Separation: Even minor differences in retention time between propranolol and this compound can expose them to varying matrix components as they elute, leading to differential ion suppression or enhancement.[1] This is a known phenomenon with deuterium-labeled standards due to the "deuterium isotope effect," which can alter the molecule's physicochemical properties.

    • Troubleshooting:

      • Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to achieve perfect co-elution of the analyte and the internal standard.

      • Evaluate Different Columns: Test columns with different stationary phases to find one that minimizes the isotopic separation.

  • Variable Extraction Recoveries: The analyte and the SIL-IS may have different extraction efficiencies from the biological matrix.

    • Troubleshooting:

      • Optimize Sample Preparation: Re-evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery for both compounds.[2] Modifying the pH or using a different extraction solvent can be beneficial.[2]

  • Ion Source Effects: The analyte and its co-eluting SIL-IS can influence each other's ionization within the mass spectrometer's ion source.[1]

    • Troubleshooting:

      • Optimize MS Conditions: Adjust ion source parameters such as spray voltage, gas flows, and temperature to minimize in-source interactions.

      • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components entering the ion source.[3]

Question: I am observing a significant signal for the analyte in my blank samples (containing only the internal standard). What is causing this?

Answer:

This issue is likely due to the isotopic purity of your this compound internal standard.

  • Unlabeled Analyte Impurity: The synthesis of SIL standards is rarely 100% efficient, meaning a small amount of the unlabeled propranolol may be present in the internal standard material.[1] This contributes to the analyte signal, artificially inflating the baseline and impacting the accuracy of low-concentration samples.

    • Troubleshooting:

      • Verify IS Purity: Prepare and analyze a high-concentration solution of the this compound standard in a neat solvent to assess the level of unlabeled analyte.

      • Source a Higher Purity Standard: If the impurity is significant, consider obtaining a new batch of the internal standard with higher isotopic purity.

      • Adjust Calibration: If a new standard is not an option, ensure your calibration model accurately accounts for the baseline signal in the blanks.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[6]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects.[3][7] Because it has nearly identical physicochemical properties to the analyte, it is assumed to co-elute and experience the same degree of matrix effects and variability in extraction and ionization.[8] By using the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[8]

Q3: How can I quantitatively assess matrix effects?

A3: The most common method is the post-extraction addition experiment.[6] This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix sample. The ratio of these responses is known as the matrix factor (MF).[6]

Q4: What are the primary sources of matrix effects in plasma samples?

A4: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[6] Sample preparation techniques like protein precipitation are fast but often leave behind significant amounts of these interfering components.[9]

Q5: Can the deuterium label on this compound be unstable?

A5: Yes, in some cases, deuterium atoms can exchange with hydrogen atoms from the surrounding solvent (H/D exchange), particularly in aqueous environments. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. It is crucial to evaluate the stability of the SIL-IS under the specific conditions of your sample preparation and storage.

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor

This protocol describes the post-extraction addition method to quantitatively assess matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike propranolol and this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike propranolol and this compound into the extracted matrix supernatant at the same concentrations as Set A.

    • Set C (Matrix Blank): Extract the blank biological matrix without adding the analyte or internal standard.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should ideally be less than 15%.

Quantitative Data Summary

Table 1: Example Matrix Effect and Recovery Data for Propranolol Analysis

AnalyteQC LevelMean Recovery (%)Recovery %RSDIS-Normalized Matrix FactorMatrix Factor %RSD
PropranololLow93.55.20.986.8
Medium95.14.11.025.4
High92.86.50.957.1
4-hydroxypropranololLow94.27.10.978.3
Medium96.35.81.056.2
High93.16.90.997.5
N-desisopropylpropranololLow92.58.00.949.5
Medium94.86.41.017.8
High91.77.30.968.1

Data is illustrative and based on typical values reported in bioanalytical literature.[4]

Visualizations

experimental_workflow start Start: Sample Collection sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep is_spike Spike with This compound sample_prep->is_spike centrifuge Centrifugation is_spike->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_proc Data Processing (Analyte/IS Ratio) lc_ms->data_proc end End: Quantification data_proc->end

Caption: A typical bioanalytical workflow for propranolol quantification.

troubleshooting_matrix_effects start Issue: Poor Accuracy/ Precision with SIL-IS check_coelution Check Analyte/IS Chromatographic Co-elution start->check_coelution coeluting Are they co-eluting perfectly? check_coelution->coeluting optimize_lc Optimize LC Method (Gradient, Column, Temp) coeluting->optimize_lc No check_recovery Evaluate Extraction Recovery of Analyte and IS coeluting->check_recovery Yes optimize_lc->check_coelution recovery_ok Is recovery consistent for both? check_recovery->recovery_ok optimize_extraction Optimize Sample Prep (pH, Solvent) recovery_ok->optimize_extraction No check_ion_source Investigate Ion Source Effects recovery_ok->check_ion_source Yes optimize_extraction->check_recovery solution Problem Resolved check_ion_source->solution

Caption: Decision tree for troubleshooting matrix effect issues.

References

Technical Support Center: Analysis of (R)-Propranolol-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of (R)-Propranolol-d7 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: No or Low Signal for this compound

  • Question: I am not observing any signal, or the signal intensity for this compound is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low or no signal can stem from several factors throughout the analytical workflow. Follow this checklist to identify the root cause:

    • Sample Preparation:

      • Incomplete Extraction: Ensure the protein precipitation or liquid-liquid extraction method is performed correctly. For protein precipitation, vortex the sample thoroughly after adding acetonitrile and ensure complete protein crashing before centrifugation.[1][2]

      • Degradation: this compound is generally stable, but improper storage of stock solutions (e.g., at room temperature for extended periods) can lead to degradation. Store stock solutions in methanol at -40°C.[1]

    • Liquid Chromatography (LC):

      • Incorrect Mobile Phase: Verify the mobile phase composition. A common mobile phase for propranolol analysis is a gradient of acetonitrile and water with 0.1% formic acid.[1][3]

      • Column Issues: The analytical column, typically a C18 column, may be clogged or have lost its stationary phase. Try flushing the column or replacing it if the backpressure is abnormally high.[1][4][5]

      • Incorrect Injection Volume: Ensure the correct sample volume is being injected.

    • Mass Spectrometry (MS):

      • Incorrect Ionization Mode: this compound, like propranolol, ionizes well in positive electrospray ionization (ESI+) mode.[1][3] Ensure the mass spectrometer is set to the correct polarity.

      • Incorrect MRM Transitions: Verify that the correct precursor and product ions are being monitored. For Propranolol-d7, a common transition is m/z 267.2 → 116.1.

      • Suboptimal Source Conditions: The ion source parameters may not be optimized. Infuse a standard solution of this compound and optimize the capillary voltage, source temperature, and gas flows to maximize the signal.[6]

      • Collision Energy: The collision energy (CE) for fragmentation needs to be optimized to ensure efficient production of the product ion.[1][7][8]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: The chromatographic peak for this compound is tailing, fronting, or split. What could be the cause?

  • Answer: Aberrant peak shapes can compromise the accuracy and precision of your results. Consider the following:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject.

    • Column Contamination: Residual matrix components or previously analyzed compounds can interact with the analyte, causing peak tailing. Implement a robust column washing step between injections.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of propranolol and its interaction with the stationary phase. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) ensures consistent protonation and good peak shape.[1]

    • Column Degradation: A void at the head of the column or degradation of the stationary phase can lead to peak splitting. Reversing the column for a few injections (if permissible by the manufacturer) or replacing the column may be necessary.

    • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. If possible, dissolve the final sample extract in the initial mobile phase.

Issue 3: High Background Noise or Matrix Effects

  • Question: I am observing high background noise in my chromatogram, or the signal for this compound is suppressed in my samples compared to the standards. How can I address this?

  • Answer: High background and matrix effects are common challenges in bioanalysis. Here are some strategies to mitigate them:

    • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider a more rigorous sample clean-up method like liquid-liquid extraction or solid-phase extraction (SPE).[4]

    • Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile of your LC method can help elute interferences at different times.

    • Check for Contamination: High background can be a result of contamination in the LC-MS system. Check your solvents, tubing, and autosampler for any sources of contamination.[9][10]

    • Dilution: Diluting the sample can sometimes reduce the impact of matrix effects, but this may compromise the limit of quantification.

    • Use of a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is a key strategy to compensate for matrix effects, as it will be affected in a similar way to the analyte.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for this compound analysis?

A1: The optimal parameters can vary depending on the specific instrumentation used. However, the following table provides a good starting point based on published methods.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 (e.g., Hypersil GOLD, 50 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium Acetate[1]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[1]
Flow Rate0.3 - 0.75 mL/min[1]
Column Temperature40°C[1]
Injection Volume10 µL[1]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion (Q1)m/z 267.2
Product Ion (Q3)m/z 116.1
Collision Energy (CE)22 - 24 V (instrument dependent)[1]
Dwell Time50 - 100 ms

Q2: What is the purpose of using a deuterated internal standard like this compound?

A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis.[11] It is chemically identical to the analyte of interest but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary benefits of using a deuterated internal standard include:

  • Correction for Sample Preparation Variability: It accounts for any loss of analyte during extraction and sample processing steps.[12]

  • Compensation for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte, thus correcting for these effects.[13]

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the overall accuracy and precision of the quantification are significantly improved.[11]

Q3: How should I prepare my samples for analysis?

A3: A common and effective method for plasma samples is protein precipitation with acetonitrile.[1][2] A detailed protocol is provided below.

Experimental Protocols

Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifuge the samples at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system.[1]

Visualizations

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Autosampler Injection Supernatant->Injection Column C18 Column Separation Injection->Column ESI Electrospray Ionization (ESI+) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 267.2) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection m/z 116.1) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

References

Addressing chromatographic shift between propranolol and (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering a chromatographic shift between propranolol and its deuterated internal standard, (R)-Propranolol-d7.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, eluting at a different retention time than propranolol?

A1: A chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon, particularly in reversed-phase chromatography. This occurs because the substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can result in a small change in the compound's polarity and its interaction with the stationary phase.[1][2] In many cases, the deuterated standard may elute slightly earlier than the non-deuterated analyte.[1]

Q2: Can the mobile phase composition affect the separation of propranolol and this compound?

A2: Yes, the mobile phase composition is a critical factor. For the chiral separation of propranolol enantiomers, the mobile phase often consists of a non-polar solvent like n-heptane or hexane, an alcohol such as ethanol or isopropanol, and a basic additive like diethylamine or ammonia to improve peak shape and resolution.[3][4] Variations in the ratio of these components, the type of alcohol, or the nature and concentration of the basic additive can significantly impact the retention times and the resolution between the enantiomers, as well as the shift between the analyte and the internal standard.[5]

Q3: How does pH influence the chromatographic behavior of propranolol?

A3: The pH of the mobile phase plays a significant role, especially in reversed-phase HPLC. Propranolol is a basic compound, and its degree of ionization is dependent on the pH. Changes in pH can alter the analyte's polarity and its interaction with the stationary phase, leading to shifts in retention time.[5][6] For ionizable compounds, maintaining a consistent and buffered mobile phase pH is crucial for reproducible chromatography.[6]

Q4: Can temperature fluctuations cause a chromatographic shift?

A4: Absolutely. Column temperature is a critical parameter in HPLC that can affect retention times and selectivity. In some cases, increasing the temperature can lead to a decrease in retention time for propranolol enantiomers.[7][8] However, the effect of temperature can be complex and may also influence the separation factor between enantiomers.[7][8] Therefore, precise and stable temperature control of the column is essential for reproducible results.

Troubleshooting Guide

A systematic approach is crucial when troubleshooting chromatographic shifts. The following guide provides steps to identify and resolve the issue.

Systematic Troubleshooting Workflow

Troubleshooting Workflow for Chromatographic Shift A Observe Chromatographic Shift (Propranolol vs. This compound) B Check for Obvious Errors (e.g., wrong mobile phase, column, flow rate) A->B C Evaluate System Suitability (Peak shape, resolution, retention time of standards) B->C No obvious errors D Investigate Mobile Phase - Freshly prepare - Verify composition and pH - Degas properly C->D System suitability fails G Consider Isotope Effect - Is the shift consistent and reproducible? C->G System suitability passes E Assess Column Performance - Column equilibration time - Column pressure - Column age and usage D->E F Verify Instrument Parameters - Column temperature stability - Flow rate accuracy - Gradient profile E->F F->G H Optimize Method Parameters - Adjust mobile phase composition - Modify temperature - Evaluate different column chemistry G->H Shift is an issue I Problem Resolved G->I Shift is acceptable H->I

Caption: A step-by-step workflow for troubleshooting chromatographic shifts.

Potential Causes and Solutions
Potential Cause Symptoms Recommended Solutions
Mobile Phase Preparation Gradual or abrupt shift in retention times for both analyte and internal standard.[6]- Prepare fresh mobile phase, ensuring accurate measurements.[9] - Verify the pH of the aqueous component. - Ensure adequate degassing of the mobile phase.[9]
Column Equilibration Drifting retention times, especially at the beginning of a run sequence.[10]- Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
Column Temperature Inconsistent retention times that may correlate with ambient temperature changes.- Use a column oven to maintain a constant and uniform temperature.[8] - Ensure the set temperature is stable throughout the run.
Column Degradation Gradual shift in retention times, poor peak shape, and loss of resolution over time.[9]- Flush the column with a strong solvent. - If the problem persists, replace the column.[9]
Flow Rate Fluctuation Inconsistent retention times for all peaks, often accompanied by pressure fluctuations.[9]- Check for leaks in the system.[9] - Inspect pump seals and check valves for wear.[9]
Isotopic Effect A small, consistent, and reproducible shift where the deuterated standard elutes slightly before the analyte.[1]- This is an inherent property and may not require a "fix" if the separation is consistent and does not interfere with quantification. Ensure integration parameters are set appropriately for both peaks.

Experimental Protocols

Below are example experimental protocols for the chiral separation of propranolol, based on methods described in the literature.

Example Protocol 1: Normal-Phase HPLC

This protocol is based on a method for the enantioseparation of propranolol using a chiral stationary phase.[3][4]

  • Column: Chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., ChiralPak® IA).[3]

  • Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[3]

  • Detection: UV at 220 nm.[3]

  • Sample Preparation: Dissolve the propranolol standard and this compound in methanol to a final concentration of 0.5 mg/mL.[3]

Example Protocol 2: Reversed-Phase HPLC

This protocol is a general approach for the analysis of propranolol and related compounds.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01 M disodium hydrogen phosphate, pH adjusted to 3.5) in a ratio of 50:35:15 (v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25°C.[11]

  • Detection: UV at an appropriate wavelength (e.g., 290 nm).

  • Sample Preparation: Prepare stock solutions in methanol and dilute with the mobile phase.

Visualizing Molecular Interactions

The separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes with different stabilities. The following diagram illustrates this principle.

Chiral Recognition on Stationary Phase cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase cluster_2 Elution Propranolol (R/S) Propranolol (R/S) CSP Chiral Selector Propranolol (R/S)->CSP Differential Interaction (Formation of transient diastereomeric complexes) This compound This compound This compound->CSP S_enantiomer S-enantiomer (weaker interaction) Elutes First CSP->S_enantiomer Less Stable Complex R_enantiomer R-enantiomer (stronger interaction) Elutes Second CSP->R_enantiomer More Stable Complex

Caption: Interactions between enantiomers and a chiral stationary phase.

References

Improving peak shape and resolution for (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape and resolution for the chromatographic analysis of (R)-Propranolol-d7.

Troubleshooting Guide

Poor peak shape and inadequate resolution are common challenges in the chiral separation of propranolol and its deuterated analogs. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is often observed for basic compounds like propranolol due to secondary interactions with the stationary phase, while fronting can be a sign of column overload.[1][2]

SymptomPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with acidic silanol groups on silica-based columns.[1] - Inappropriate mobile phase pH. - Column overload (mass).[1]- Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine or ammonia) to mask silanol groups.[3][4] - Optimize mobile phase pH. - Reduce the sample concentration or injection volume.[1] - Use a column with a more inert stationary phase or effective end-capping.[1]
Peak Fronting - Column overload (concentration or volume).[5][6] - Sample solvent is stronger than the mobile phase.[1] - Physical column damage (e.g., void at the inlet).[1][5]- Dilute the sample or decrease the injection volume.[5][6] - Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.[1] - If all peaks are fronting, inspect the column for physical damage and consider replacement.[2][5]
Split Peaks - Partially blocked column frit.[2] - Sample solvent incompatibility.[1] - Column void or damage.[1]- Reverse and flush the column (if permitted by the manufacturer). - Ensure the sample solvent is compatible with the mobile phase. - Replace the column if a void is suspected.

Problem: Poor Resolution Between Enantiomers

Achieving baseline separation of (R)- and (S)-propranolol enantiomers is critical. Poor resolution can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.

SymptomPossible Cause(s)Suggested Solution(s)
Co-elution or Low Rs value - Suboptimal mobile phase composition. - Inappropriate chiral stationary phase (CSP). - Flow rate is too high. - Temperature is not optimal.- Mobile Phase: Adjust the ratio of organic modifier (e.g., ethanol, isopropanol) and the concentration of the basic additive.[3][4][7] - Stationary Phase: Select a CSP known for propranolol separation (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[3] Consider alternatives like ovomucoid or cyclodextrin-based columns.[7][8][9] - Flow Rate: Reduce the flow rate to improve interaction with the stationary phase.[10] - Temperature: Optimize the column temperature, as it can affect selectivity.[11]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor peak shape and resolution.

G start Start: Poor Peak Shape or Resolution check_shape Assess Peak Shape: Tailing, Fronting, or Split? start->check_shape is_tailing Tailing? check_shape->is_tailing is_fronting Fronting? is_resolution Low Resolution? is_tailing->is_fronting No tailing_solutions Add Basic Modifier (e.g., 0.1% DEA). Reduce Sample Concentration. is_tailing->tailing_solutions Yes is_fronting->is_resolution No fronting_solutions Dilute Sample or Reduce Injection Volume. Check Sample Solvent. is_fronting->fronting_solutions Yes resolution_solutions Adjust Mobile Phase Ratio. Reduce Flow Rate. Optimize Temperature. is_resolution->resolution_solutions Yes check_column Still an issue? Inspect/Replace Column & Guard Column. is_resolution->check_column No tailing_solutions->check_column fronting_solutions->check_column resolution_solutions->check_column end Problem Resolved check_column->end

Caption: A flowchart for systematic troubleshooting of chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is recommended for separating propranolol enantiomers?

A1: Polysaccharide-based CSPs, particularly those coated with amylose tris(3,5-dimethylphenylcarbamate), have shown excellent results for propranolol enantioseparation.[3] Other successful phases include α-glycoprotein (AGP), β-cyclodextrin (BCD), and ovomucoid-based columns.[8][9]

Q2: Why is a basic additive like diethylamine (DEA) or ammonia added to the mobile phase?

A2: Propranolol is a basic compound with a secondary amine group.[3] This group can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing. Adding a small amount of a basic modifier like DEA (e.g., 0.1%) to the mobile phase helps to saturate these active sites, resulting in improved peak symmetry.[3][4]

Q3: What is the expected elution order for the propranolol enantiomers?

A3: In normal-phase chromatography on many common chiral stationary phases, the S(-)-enantiomer typically elutes before the R(+)-enantiomer.[3][4] Therefore, this compound is expected to be the second of the two enantiomers to elute.

Q4: Will the deuterium label on this compound affect its retention time compared to unlabeled (R)-Propranolol?

A4: A deuterium isotope effect on chromatographic retention is possible, though often small.[12] Deuterated compounds may have slightly shorter retention times than their non-deuterated counterparts due to subtle differences in intermolecular interactions.[12] However, for most applications, the chromatographic conditions optimized for unlabeled propranolol will be an excellent starting point for this compound. The primary challenge remains the chiral separation, not the isotope effect.

Q5: How can I optimize the mobile phase for better resolution?

A5: Optimization typically involves adjusting the ratio of the non-polar solvent (e.g., n-heptane) to the polar modifier/alcohol (e.g., ethanol or isopropanol).[3] Increasing the alcohol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution, up to a point.[7][10] Fine-tuning the concentration of the basic additive (e.g., 0.1% DEA) is also crucial for good peak shape.[3][7]

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

This protocol is based on a successful method for the separation of propranolol enantiomers and is a robust starting point for this compound.[3][4]

Objective: To achieve baseline separation (Rs > 1.5) of propranolol enantiomers.

Chromatographic Conditions:

ParameterRecommended Setting
Column ChiralPak® IA (amylose tris-(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-heptane / ethanol / diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (Ambient)
Detection UV at 290 nm
Injection Volume 10 µL
Sample Preparation Dissolve standard in methanol or mobile phase to a concentration of 0.5 mg/mL.[3]

Procedure:

  • Prepare the mobile phase by mixing 800 mL of n-heptane, 200 mL of ethanol, and 1 mL of diethylamine.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard of racemic propranolol to confirm the separation and identify the two enantiomeric peaks.

  • To confirm the peak identity, inject a standard of the pure S(-)-isomer if available. The first eluting peak should correspond to the S(-)-isomer, and the second to the R(+)-isomer.[3]

  • Inject the this compound sample. The peak should correspond to the retention time of the R(+)-enantiomer.

Method Development Workflow

The following diagram outlines the workflow for developing a robust analytical method for this compound.

G start Start: Method Development Goal (Separate R-Propranolol-d7) select_column 1. Select Chiral Stationary Phase (e.g., ChiralPak IA) start->select_column initial_mp 2. Define Initial Mobile Phase (e.g., n-Heptane/Ethanol/DEA) select_column->initial_mp run_test 3. Perform Initial Injection initial_mp->run_test evaluate 4. Evaluate Results (Peak Shape, Resolution) run_test->evaluate optimize_mp 5a. Optimize Mobile Phase (Adjust solvent ratio / additive) evaluate->optimize_mp Criteria Not Met validate 6. Validate Method evaluate->validate Criteria Met optimize_mp->run_test optimize_conditions 5b. Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_conditions optimize_conditions->run_test end End: Robust Method validate->end

Caption: A workflow for chiral method development for this compound.

References

Preventing ion suppression when using (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Propranolol-d7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing ion suppression during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][4] Even though this compound is a deuterated internal standard intended to compensate for such effects, it may not always be effective, leading to unreliable results.[5][6]

Q2: How can I determine if ion suppression is affecting my this compound signal?

Two common methods to identify ion suppression are the post-column infusion experiment and the post-extraction spike analysis.

  • Post-Column Infusion: This experiment helps visualize regions of ion suppression in your chromatogram.[1][7] A constant flow of this compound is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dip in the baseline signal of the internal standard indicates ion suppression at that specific retention time.[1][8][9]

  • Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression.[10] You compare the signal response of this compound spiked into a clean solvent (Set A) with the response of it spiked into an extracted blank matrix sample (Set B).[10][11] A significantly lower signal in Set B indicates ion suppression.[10]

Q3: My this compound internal standard is not compensating for signal loss. What are the possible reasons?

While deuterated internal standards are designed to mimic the behavior of the analyte, several factors can lead to inadequate compensation for ion suppression:

  • Chromatographic Separation: A slight shift in retention time between (R)-Propranolol and this compound, known as the "deuterium isotope effect," can expose them to different matrix components as they enter the mass spectrometer.[6][12] This results in differential ion suppression.[5][13]

  • Concentration Mismatch: If the concentration of the internal standard is significantly different from the analyte, the extent of ion suppression they experience may not be proportional.[6]

  • Matrix Complexity: In highly complex matrices, the sheer number and concentration of interfering compounds can lead to unpredictable and non-uniform ion suppression that a deuterated standard cannot fully correct.[6][14]

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

If you observe a weak signal for your deuterated internal standard, it could be due to ion suppression or other factors.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction spike analysis to quantify the degree of ion suppression.[10]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components.[10] This can involve changing the column, mobile phase composition, or gradient profile.[12]

  • Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than protein precipitation.[1][4][12]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[3][10]

Issue 2: Inconsistent or Inaccurate Results Despite Using this compound

When your results lack precision or accuracy, it often points to the internal standard not adequately compensating for matrix effects.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure that (R)-Propranolol and this compound are co-eluting perfectly.[7] Even minor separations can lead to differential matrix effects.[5][13]

  • Evaluate Extraction Recovery: Use a three-set sample preparation experiment (Neat, Pre-Spike, Post-Spike) to assess both matrix effects and extraction recovery.[11]

  • Consider a Different Internal Standard: If the deuterium isotope effect is significant, a ¹³C- or ¹⁵N-labeled internal standard for propranolol may provide better co-elution and more accurate compensation.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression within the chromatographic run.

Methodology:

  • Prepare a solution of this compound in a suitable solvent at a concentration that provides a stable and moderate signal.

  • Using a syringe pump, continuously infuse this solution into the LC flow path between the analytical column and the mass spectrometer's ion source via a T-fitting.[15]

  • Start the LC gradient without an injection and allow the baseline signal for this compound to stabilize.

  • Inject a blank matrix sample that has been processed using your standard sample preparation method.[15]

  • Monitor the signal for this compound. Any significant and reproducible dip in the baseline indicates a region of ion suppression.[8][9]

Protocol 2: Post-Extraction Spike Analysis for Matrix Factor Calculation

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase or reconstitution solvent).[10][11]

  • Prepare Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. In the final step, spike this compound into the extracted matrix at the same concentration as in Set A.[10][11]

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B) / (Peak Area in Set A) [11]

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No significant matrix effect.[11]
MF < 1Ion suppression is occurring.[10][11]
MF > 1Ion enhancement is occurring.[10][11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodTypical Matrix Component RemovalRelative Ion SuppressionRecommended Use Case
Protein Precipitation (PPT) Primarily removes proteins.[1][9]High[1]Simple, fast, but prone to significant matrix effects from phospholipids and salts.[9][15]
Liquid-Liquid Extraction (LLE) Removes proteins and some polar interferences.Moderate to Low[1]Good for removing highly polar or non-polar interferences depending on the solvent system.
Solid-Phase Extraction (SPE) Highly selective removal of interferences based on cartridge chemistry.[4][15]Low[4]Considered the most effective method for minimizing ion suppression in complex matrices.[12][15]

Visualizations

IonSuppressionTroubleshooting start Start: Low or Inconsistent Signal for this compound check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution assess_matrix Step 2: Assess Matrix Effects (Post-Extraction Spike) check_coelution->assess_matrix Co-elution Confirmed optimize_chrom Step 3a: Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom Poor Co-elution assess_matrix->optimize_chrom Suppression > 20% improve_sample_prep Step 3b: Improve Sample Prep (SPE > LLE > PPT) assess_matrix->improve_sample_prep Suppression > 50% dilute_sample Step 3c: Dilute Sample assess_matrix->dilute_sample Mild Suppression end_good End: Signal Restored, Consistent Results assess_matrix->end_good No Significant Suppression optimize_chrom->end_good improve_sample_prep->end_good end_bad Consider Alternative IS (e.g., ¹³C-labeled) improve_sample_prep->end_bad If suppression persists dilute_sample->end_good

Caption: Troubleshooting workflow for ion suppression issues with this compound.

SamplePrepWorkflow start Start: Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple, Fast lle Liquid-Liquid Extraction add_is->lle Moderate Cleanup spe Solid-Phase Extraction (Recommended) add_is->spe Best Cleanup vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge supernatant Collect Supernatant/ Organic Layer/Eluate spe->supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: General sample preparation workflows to mitigate ion suppression.

References

Technical Support Center: (R)-Propranolol-d7 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Propranolol-d7. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability-related challenges when quantifying this compound in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological matrices?

A1: The stability of this compound, like many small molecules, can be influenced by several factors within a biological matrix. These include enzymatic degradation by metabolic enzymes present in plasma or tissue homogenates, pH of the sample, storage temperature, exposure to light, and the potential for oxidation.[1][2] Special consideration should also be given to the potential for deuterium-hydrogen exchange, where the deuterium atoms on the internal standard may be replaced by hydrogen atoms from the surrounding environment.

Q2: Is this compound susceptible to metabolic degradation in plasma?

A2: Propranolol is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2 and CYP2D6) and UDP-glucuronosyltransferases (UGTs).[3] While plasma has lower metabolic activity compared to the liver, the presence of circulating enzymes, particularly esterases, could potentially contribute to degradation over extended storage periods or at elevated temperatures. The primary routes of propranolol metabolism are ring oxidation to form 4-hydroxypropranolol, side-chain oxidation, and glucuronidation.[3]

Q3: Can the choice of anticoagulant for blood collection impact the stability of this compound?

Q4: Are there any known issues with the adsorption of this compound to sample collection tubes or labware?

A4: Propranolol is a lipophilic compound, which can predispose it to non-specific binding to plastic surfaces of collection tubes, pipette tips, and autosampler vials. This can lead to a perceived loss of analyte and impact the accuracy of quantification. It is advisable to use low-binding plastics or silanized glassware where possible and to evaluate potential adsorption during method development.

Q5: How can I prevent photodegradation of this compound during sample handling and storage?

A5: Propranolol has a naphthalene skeleton, which makes it susceptible to degradation upon exposure to light.[4] To mitigate this, it is recommended to work with amber-colored tubes and vials and to minimize the exposure of samples to direct light, especially UV light, during all stages of sample handling, processing, and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Issue Potential Cause Troubleshooting Steps
High variability in internal standard response Inconsistent sample preparation, inefficient or variable extraction recovery, or instability of the internal standard.1. Review and standardize the entire sample preparation workflow. 2. Optimize the extraction procedure to ensure high and consistent recovery. 3. Perform stability tests for the internal standard under various conditions (see Experimental Protocols).
Apparent loss of this compound over time in stored samples Degradation due to enzymatic activity, pH instability, oxidation, or photodegradation. Adsorption to container surfaces.1. Ensure samples are stored at or below -70°C. 2. Minimize freeze-thaw cycles. 3. Protect samples from light by using amber vials. 4. Evaluate the use of low-adsorption labware.
Isotopic crosstalk (Analyte signal detected in the internal standard channel) The mass spectrometer is detecting the M+7 isotope of the unlabeled propranolol as the this compound signal.1. Assess the contribution of the analyte to the internal standard signal by analyzing high-concentration analyte samples without the internal standard. 2. If significant crosstalk is observed, consider using a different mass transition for the internal standard or a higher mass-labeled internal standard if available.
Deuterium-hydrogen back-exchange The deuterium labels on the internal standard are exchanged for hydrogen atoms, leading to a decrease in the internal standard signal and an increase in the analyte signal.1. Evaluate the stability of the deuterated internal standard in the biological matrix at different pH values and temperatures. 2. If exchange is observed, consider adjusting the sample pH or using an internal standard with deuterium labels on a more stable part of the molecule.

Stability Data

The following tables summarize the stability of propranolol in human plasma under various conditions. While this data is for the unlabeled compound, it provides a strong indication of the expected stability for this compound, as deuteration is not expected to significantly alter these stability characteristics under the tested conditions.

Table 1: Freeze-Thaw and Bench-Top Stability of Propranolol in Human Plasma

Stability TestMatrixStorage ConditionDurationAnalyte Stability
Freeze-ThawHuman Plasma-15°C to Room Temperature5 cyclesStable[5]
Bench-TopHuman PlasmaRoom TemperatureAt least 6.5 hoursStable[5]

Table 2: Long-Term Stability of Propranolol in Human Plasma

MatrixStorage TemperatureDurationAnalyte Stability
Human Plasma-20°C30 daysStable
Human PlasmaNot specified3.5 monthsStable[6][7]

Experimental Protocols

Protocol for Assessment of Analyte Stability in Biological Matrix

This protocol is based on the FDA's Bioanalytical Method Validation Guidance.[3][4]

1. Objective: To evaluate the stability of this compound in the relevant biological matrix (e.g., human plasma) under conditions mimicking sample handling, storage, and analysis.

2. Materials:

  • This compound certified reference standard

  • Blank, pooled biological matrix (e.g., K2-EDTA human plasma)

  • All necessary reagents and solvents for sample preparation and LC-MS/MS analysis

3. Preparation of Stability Quality Control (QC) Samples:

  • Prepare stock solutions of this compound in an appropriate solvent.

  • Spike the blank biological matrix with this compound to prepare low and high concentration QC samples.

  • Prepare a sufficient number of aliquots for each stability test.

4. Stability Tests:

  • Freeze-Thaw Stability:

    • Store the low and high QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples at the same temperature for at least 12 hours.

    • Repeat this cycle for a predetermined number of cycles (typically 3-5).

    • After the final thaw, process and analyze the samples.

  • Bench-Top (Short-Term) Stability:

    • Thaw the low and high QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) that reflects the expected duration of sample handling.

    • After the specified duration, process and analyze the samples.

  • Long-Term Stability:

    • Store the low and high QC samples at the intended long-term storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw, process, and analyze.

5. Sample Analysis:

  • Analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison QCs).

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Metabolic Pathway of Propranolol

Propranolol_Metabolism Metabolic Pathway of Propranolol Propranolol This compound N_desisopropylpropranolol N-desisopropylpropranolol Propranolol->N_desisopropylpropranolol CYP1A2 (major) CYP2D6 (minor) Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Propranolol_glucuronide Propranolol Glucuronide Propranolol->Propranolol_glucuronide UGT1A9, UGT2B4, UGT2B7 Napthoxylactic_acid Napthoxylactic acid N_desisopropylpropranolol->Napthoxylactic_acid MAOA, ALDH2 Hydroxypropranolol_conjugates 4-Hydroxypropranolol Glucuronide/Sulfate Hydroxypropranolol->Hydroxypropranolol_conjugates UGTs, SULTs

Caption: Major metabolic pathways of propranolol in humans.

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Evaluation Prep_QC Prepare Low & High Concentration QCs in Matrix Freeze_Thaw Freeze-Thaw Cycles Prep_QC->Freeze_Thaw Bench_Top Bench-Top Incubation Prep_QC->Bench_Top Long_Term Long-Term Storage Prep_QC->Long_Term Extraction Sample Extraction Freeze_Thaw->Extraction Bench_Top->Extraction Long_Term->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Comparison Compare to Freshly Prepared Calibrators & QCs LCMS->Comparison Criteria Assess Against Acceptance Criteria (±15%) Comparison->Criteria

Caption: A generalized workflow for conducting stability studies.

Troubleshooting Logic for Internal Standard Variability

IS_Troubleshooting Troubleshooting Internal Standard Variability Start High IS Variability Observed Check_Prep Review Sample Preparation Procedure Start->Check_Prep Consistent_Prep Is Preparation Consistent? Check_Prep->Consistent_Prep Check_Extraction Evaluate Extraction Recovery & Consistency Consistent_Extraction Is Extraction Consistent? Check_Extraction->Consistent_Extraction Check_Stability Perform IS Stability Tests Is_Stable Is IS Stable? Check_Stability->Is_Stable Consistent_Prep->Check_Extraction Yes Optimize_Prep Standardize/ Retrain on Procedure Consistent_Prep->Optimize_Prep No Consistent_Extraction->Check_Stability Yes Optimize_Extraction Optimize Extraction Method Consistent_Extraction->Optimize_Extraction No Investigate_Degradation Investigate Degradation (pH, Temp, Light) Is_Stable->Investigate_Degradation No Resolved Issue Resolved Is_Stable->Resolved Yes Optimize_Prep->Check_Prep Optimize_Extraction->Check_Extraction Investigate_Degradation->Check_Stability

Caption: A logical approach to troubleshooting internal standard variability.

References

Calibration curve issues with (R)-Propranolol-d7 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with calibration curves using (R)-Propranolol-d7 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis.[1] Because it is chemically almost identical to the analyte of interest, propranolol, it exhibits similar behavior during sample preparation, chromatography, and ionization.[2] This allows it to compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision of the analytical results.[1][2]

Q2: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[2]

  • Isotopic Enrichment: ≥98%[2]

High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of any unlabeled propranolol in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[2][3]

Q3: How many deuterium atoms are optimal for a deuterated internal standard?

Typically, a deuterated internal standard should contain between 3 and 7 deuterium atoms. The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[2] this compound, with seven deuterium atoms, provides a significant mass shift.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in calibration curves, presented in a question-and-answer format.

Issue 1: Poor Linearity of the Calibration Curve

Q: My calibration curve for propranolol using this compound is non-linear. What are the potential causes and how can I troubleshoot this?

A: Non-linearity in calibration curves can arise from several factors. Here’s a step-by-step guide to investigate and resolve the issue:

Potential Causes & Troubleshooting Steps:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Troubleshooting:

      • Dilute your higher concentration standards and samples to fall within the linear range of the detector.[4]

      • If sample dilution is not feasible, you may need to extend the calibration curve to higher concentrations, ensuring the detector response remains linear in that range.[5]

  • Isotopic Contribution from Internal Standard: The this compound may contain a small amount of unlabeled propranolol, which can cause a positive bias, particularly at the lower end of the calibration curve.[6]

    • Troubleshooting:

      • Analyze a high-concentration solution of the this compound alone to check for a signal at the propranolol mass transition.[2]

      • If significant unlabeled analyte is detected, you can quantify its contribution and correct your calibration curve or contact the supplier for a higher purity batch.[2][3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of propranolol and/or this compound, leading to a non-linear response.[7]

    • Troubleshooting:

      • Optimize your sample preparation method to remove interfering matrix components. Protein precipitation is a common and effective method for plasma samples.[8][9]

      • Evaluate different ionization sources or source parameters to minimize matrix effects.

      • Ensure that propranolol and this compound co-elute as closely as possible, as this helps to compensate for matrix effects that vary with retention time.[9]

Issue 2: High Variability in Internal Standard Response

Q: I'm observing significant variability in the this compound peak area across my analytical run. What could be the cause and what should I do?

A: Variability in the internal standard response can compromise the accuracy of your results. The FDA provides guidance on evaluating internal standard response variability.[10][11] Here are the common causes and how to address them:

Potential Causes & Troubleshooting Steps:

  • Inconsistent Sample Preparation: Errors during sample preparation, such as inconsistent pipetting of the internal standard or sample, can lead to variable responses.

    • Troubleshooting:

      • Ensure consistent and accurate pipetting techniques.

      • Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.[11]

  • Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially under certain pH or temperature conditions.[2][12] This changes the concentration of the deuterated standard over time.

    • Troubleshooting:

      • Evaluate the stability of this compound in your sample diluent and mobile phase over the course of a typical analytical run.[2]

      • Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage if deuterium exchange is suspected.[3]

  • Instrumental Issues: Problems with the autosampler, injector, or ion source can cause inconsistent injection volumes or ionization efficiency.

    • Troubleshooting:

      • Perform regular maintenance on your LC-MS/MS system.

      • Use a stronger wash solvent in the autosampler and extend the wash time to prevent carryover.[2]

      • Check for and clean any contamination in the ion source.[2]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of propranolol using this compound as an internal standard.

Table 1: Typical Mass Spectrometry Parameters for Propranolol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propranolol260.0 - 260.3116.0 - 183.1
This compound302.85Varies by supplier

Note: The specific product ion for this compound may vary depending on the position of the deuterium labels. Consult the certificate of analysis from your supplier. The precursor ion for Propranolol-d7 is based on its molecular weight.

Table 2: Example Linearity Range for Propranolol in Human Plasma

Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
2.05 - 250.3> 0.99
1 - 5000.9992 (weighted 1/x²)[13]
2.0 - 800.00.999 (weighted 1/x²)[14]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)

This protocol describes a common method for extracting propranolol from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample, add a known and consistent amount of this compound internal standard working solution.[8]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.[8]

  • Centrifuge the samples at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Assessment of Isotopic Purity of this compound

This protocol helps determine the contribution of unlabeled propranolol in your internal standard solution.

Materials:

  • This compound internal standard

  • Suitable solvent (e.g., methanol)

  • LC-MS/MS system

Procedure:

  • Prepare a high-concentration solution of this compound in the solvent.[3]

  • Inject this solution into the LC-MS/MS system.

  • Monitor the mass transition for unlabeled propranolol (e.g., m/z 260.2 → 116.1).

  • The presence of a peak at the retention time of propranolol indicates the presence of the unlabeled analyte. The area of this peak can be used to estimate its contribution to the overall analyte signal in your samples.[3]

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

Troubleshooting Workflow start Calibration Curve Issue (Non-Linearity or High Variability) check_is Check Internal Standard Response Variability start->check_is is_stable IS Response Stable? check_is->is_stable check_linearity Check Calibration Curve Linearity is_stable->check_linearity Yes investigate_is Investigate IS Issues: - Pipetting Error - Deuterium Exchange - Instrument Function is_stable->investigate_is No linearity_ok Linearity Acceptable? check_linearity->linearity_ok investigate_linearity Investigate Linearity Issues: - Detector Saturation - IS Purity (Unlabeled Analyte) - Matrix Effects linearity_ok->investigate_linearity No end Problem Resolved linearity_ok->end Yes resolve_is Resolve IS Issue investigate_is->resolve_is resolve_linearity Resolve Linearity Issue investigate_linearity->resolve_linearity resolve_is->start resolve_linearity->start

Caption: A logical workflow for troubleshooting common calibration curve issues.

Decision Tree for Investigating Matrix Effects

Matrix Effects Decision Tree start Suspected Matrix Effects coelution Do Analyte and IS Co-elute? start->coelution optimize_chrom Optimize Chromatography for Co-elution coelution->optimize_chrom No post_extraction_spike Perform Post-Extraction Spike Experiment coelution->post_extraction_spike Yes optimize_chrom->coelution suppression_enhancement Ion Suppression or Enhancement Observed? post_extraction_spike->suppression_enhancement modify_sample_prep Modify Sample Preparation (e.g., different extraction, dilution) suppression_enhancement->modify_sample_prep Yes no_issue Matrix Effect Not Significant suppression_enhancement->no_issue No modify_sample_prep->post_extraction_spike change_ionization Change Ionization Source or Parameters modify_sample_prep->change_ionization end Matrix Effect Minimized modify_sample_prep->end change_ionization->post_extraction_spike change_ionization->end

Caption: A decision tree to guide the investigation of potential matrix effects.

References

Technical Support Center: (R)-Propranolol-d7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and improve data quality in the mass spectrometry analysis of (R)-Propranolol-d7.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: What are the most common sources of high background noise when analyzing this compound?

Answer: High background noise in the mass spectrometry analysis of this compound can originate from several sources. These can be broadly categorized as issues related to the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.

Common culprits include:

  • Contaminated Solvents or Reagents: Impurities in solvents like water, acetonitrile, or methanol, as well as additives like formic acid or ammonium acetate, are a primary source of background ions.

  • Sample Matrix Effects: Biological matrices (e.g., plasma, urine, tissue homogenates) contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to a high chemical background.

  • Leachables from Consumables: Plasticizers (e.g., phthalates), slip agents, and other compounds can leach from sample vials, pipette tips, and collection plates, contributing to background noise.

  • LC System Contamination: A contaminated LC system, including tubing, solvent lines, pump seals, and the autosampler, can introduce a persistent background signal. Carryover from previous injections is also a common issue.

  • Mass Spectrometer Contamination: The ion source and ion optics can become contaminated over time, leading to a general increase in background noise across the mass range.

2. Question: How can I identify the source of the background noise in my system?

Answer: A systematic approach is crucial for pinpointing the source of contamination. The following workflow can help isolate the issue.

cluster_0 Systematic Noise Identification Workflow A Observe High Background Noise B Run Blank Injection (Solvent Only) A->B C Noise Present in Blank? B->C D Noise Source is Likely LC-MS System C->D Yes E Noise is Sample-Related C->E No F Systematically Replace Components D->F J Optimize Sample Preparation E->J G Prepare Fresh Solvents & Mobile Phases F->G Start with Solvents H Clean LC System G->H If Noise Persists I Clean MS Ion Source H->I If Noise Persists L Problem Resolved I->L K Evaluate Matrix Effects J->K K->L

Figure 1. A logical workflow for troubleshooting the source of background noise.

3. Question: What are the recommended LC-MS/MS parameters for analyzing this compound?

Answer: While optimal parameters should be determined empirically for your specific instrument, the following table provides a good starting point for method development.

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 min
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 267.2
Product Ion (Q3) m/z 116.1 (primary), m/z 183.1 (secondary)
Collision Energy (CE) 20-30 eV (Optimize for your instrument)
Dwell Time 50-100 ms

4. Question: My signal-to-noise ratio is poor. What steps can I take to improve it?

Answer: Improving the signal-to-noise (S/N) ratio involves either increasing the analyte signal, decreasing the background noise, or both. Here is a troubleshooting guide:

cluster_1 Signal-to-Noise (S/N) Improvement Strategy A Poor S/N Ratio Observed B Increase Analyte Signal A->B C Decrease Background Noise A->C B1 Optimize Ion Source Parameters (e.g., Gas Flow, Temperature) B->B1 B2 Improve Sample Extraction & Concentration B->B2 B3 Increase Injection Volume (if not limited by matrix) B->B3 B4 Optimize Collision Energy (CE) B->B4 C1 Use High-Purity Solvents (LC-MS Grade) C->C1 C2 Implement Solid-Phase Extraction (SPE) for Sample Cleanup C->C2 C3 Use a Divert Valve to Waste Early Eluting Contaminants C->C3 C4 Perform System Cleaning (LC and MS) C->C4

Figure 2. A dual-strategy approach to improving the S/N ratio.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed to remove proteins and other interfering matrix components from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Mixed-mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)

  • Human Plasma containing this compound

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • 5% Ammonium Hydroxide in Methanol

  • Centrifuge

  • SPE Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

cluster_2 SPE Workflow for this compound Start Start: Plasma Sample Pretreat 1. Pre-treat (Acidify & Centrifuge) Start->Pretreat Load 3. Load Supernatant Pretreat->Load Condition 2. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash1 4. Wash (Aqueous & Organic) Load->Wash1 Elute 5. Elute Analyte (Basic Methanol) Wash1->Elute Dry 6. Evaporate to Dryness Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Figure 3. A step-by-step workflow for the Solid-Phase Extraction protocol.

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Propranolol Using (R)-Propranolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Propranolol-d7 as an internal standard against other common alternatives in the bioanalytical method validation for the quantification of propranolol in biological matrices. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data, directly impacting pharmacokinetic and toxicokinetic studies in drug development. This document adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to calibration standards, quality control samples, and study samples. The IS helps to correct for variability during sample preparation and analysis, such as extraction losses and ionization efficiency fluctuations. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be present in the biological matrix.

Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to very similar behavior during sample processing and detection.

Comparison of this compound with Alternative Internal Standards

This compound is a deuterated analog of the R-enantiomer of propranolol. Its use as an internal standard offers high precision and accuracy in the quantification of propranolol.[8][9][10] This section compares its performance with other commonly used internal standards.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of various internal standards used in the bioanalysis of propranolol, based on data from published literature.

Internal StandardAnalyteMatrixMethodLinearity (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Reference
This compound PropranololHuman PlasmaLC-MS/MS0.20 - 135.000.20< 11.3< 11[8][9]
Propranolol-d7 PropranololHuman Postmortem SpecimensUHPLC-QqQ-MS/MS0.1 - 0.5 (LOQ range)0.1 - 0.51.7 - 12.3-14.4 to 14.1[10]
Tramadol PropranololRat PlasmaLC-MS/MS2.0 - 800.02.00.45 - 8.61-2.2 to 6.8[11]
Diltiazem HCl Propranolol HClHuman PlasmaHPLC-UVNot SpecifiedNot Specified< 2.13Not Specified[12]
N-cyclopentyldesisopropylpropranolol PropranololPlasmaLCNot SpecifiedNot Specified3.4Not Specified[13]
Indenolol PropranololSerumHPLC-FluorescenceNot Specified2.5Not SpecifiedNot Specified[9]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section outlines a generalized methodology for the bioanalytical method validation of propranolol using this compound as an internal standard, based on common practices and regulatory guidelines.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1 M sodium hydroxide and vortex.

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Propranolol: Precursor ion > Product ion (e.g., m/z 260.2 > 116.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 267.2 > 116.1)

Validation Parameters and Acceptance Criteria

The validation of the bioanalytical method should be performed according to FDA and EMA guidelines and should include the following parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (%RSD) should not exceed 15%. For the LLOQ, these should be within ±20% and ≤20%, respectively.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration at each stability level should be within ±15% of the nominal concentration.

Mandatory Visualizations

Bioanalytical Method Validation Workflow

Bioanalytical_Method_Validation_Workflow start Start: Method Development sample_prep Sample Preparation Optimization (e.g., SPE, LLE, PPT) start->sample_prep lcms_dev LC-MS/MS Method Optimization (Column, Mobile Phase, MS Parameters) start->lcms_dev validation_plan Develop Validation Plan sample_prep->validation_plan lcms_dev->validation_plan full_validation Full Method Validation validation_plan->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision lloq LLOQ full_validation->lloq matrix_effect Matrix Effect full_validation->matrix_effect stability Stability full_validation->stability documentation Documentation & Reporting selectivity->documentation linearity->documentation accuracy_precision->documentation lloq->documentation matrix_effect->documentation stability->documentation routine_use Routine Sample Analysis documentation->routine_use

A flowchart of the bioanalytical method validation process.

Logical Relationship of Internal Standard Selection

Internal_Standard_Selection analyte Analyte: Propranolol ideal_is Ideal Internal Standard Characteristics analyte->ideal_is Requires sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) ideal_is->sil_is Best Fit analog_is Structural Analog IS (e.g., Indenolol) ideal_is->analog_is Good Alternative other_is Other IS (e.g., Tramadol) ideal_is->other_is Acceptable Alternative validation Method Validation sil_is->validation analog_is->validation other_is->validation

Decision logic for selecting an appropriate internal standard.

References

Comparative Guide to Analytical Methods for Propranolol Analysis Utilizing (R)-Propranolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantification of propranolol, a widely used beta-blocker. For accurate and reliable quantification in biological matrices, a stable isotope-labeled internal standard is crucial. (R)-Propranolol-d7 is a suitable deuterated analog of propranolol for such applications, particularly in mass spectrometry-based methods.[1][2] This document outlines and compares different analytical techniques, presenting their performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Analytical Method Performance

The choice of an analytical method for propranolol quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance data from various validated methods.

Method Linearity Range (ng/mL) Lower Limit of Quantitation (LLOQ) (ng/mL) Precision (%RSD) Accuracy/Recovery (%) Internal Standard Reference
LC-MS/MS 2 - 1502Not explicitly stated, but method validatedNot explicitly stated, but method validatedMetoprolol[3]
LC-MS/MS 1 - 500 (Propranolol) 0.2 - 100 (Metabolites)1 (Propranolol) 0.2 (Metabolites)< 7.1< 9.8 (relative error)Bisoprolol[4]
LC-MS/MS 2.5 - 1000 µg/L2.5 µg/L< 2.6499.08 - 103.16Not specified[5]
LC-MS/MS 2.0 - 800.02.0Intra-day: 0.45 - 8.61 Inter-day: 0.69 - 5.82Intra-day: 97.8 - 106.8 Inter-day: 100.9 - 108.8Tramadol[6]
HPLC-UV 20 - 280Not specified< 2.13Not specifiedDiltiazem HCl[7]
RP-HPLC 20 - 120 µg/mLNot specifiedNot specified100.6Clonazepam[7]
RP-HPLC 5 - 50 µg/mL0.85 µg/mLNot specifiedNot specifiedNot specified[8]
UV Spectrophotometry 0.8 - 96.0 µg/mLNot specifiedIntra-run and Inter-run validatedValidatedNot applicable[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. This compound is a recommended internal standard for mass spectrometry-based methods due to its similar chemical behavior to the analyte, ensuring high accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Propranolol in Human Plasma

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies.

a. Sample Preparation: Liquid-Liquid Extraction [3]

  • To a volume of plasma, add the internal standard (e.g., this compound).

  • Perform liquid-liquid extraction to separate the analyte and internal standard from plasma components.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. Chromatographic Conditions [3]

  • Column: Phenomenex Synergi Fusion-RP C18, 4 µm (150 mm × 4.6 mm i.d.)

  • Mobile Phase: Acetonitrile/water (95/5, v/v): 100 mM ammonium acetate: 100 mM acetic acid (65:15:20 v/v/v)

  • Flow Rate: 1 mL/min (with a 1:3 split)

  • Column Temperature: 30°C

c. Mass Spectrometry Detection [3]

  • Ionization: Positive electrospray ionization (ESI+)

  • Mode: Selected Reaction Monitoring (SRM)

d. Experimental Workflow Diagram

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, SRM) hplc->msms

Caption: LC-MS/MS workflow for propranolol analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This method is essential for separating and quantifying the enantiomers of propranolol, as they can have different pharmacological effects.[10][11]

a. Sample Preparation [5]

  • Dissolve the propranolol sample in methanol.

  • If in a biological matrix, perform a protein precipitation step followed by extraction.

b. Chromatographic Conditions [5][10]

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or ChiralPak IA).[5][10]

  • Mobile Phase: A mixture of n-heptane, ethanol, and a modifier like diethylamine or ammonia (e.g., n-hexane-ethanol-ammonia 70:30:0.4, v/v/v).[5][10]

  • Flow Rate: 0.40 - 1 mL/min.[5][10]

  • Column Temperature: 25°C.[10]

c. Detection

  • UV Detection: Wavelength set appropriately for propranolol.

  • Mass Spectrometry: Can be coupled with a mass spectrometer for enhanced sensitivity and specificity.[5]

d. Logical Relationship for Chiral Separation

Chiral_Separation racemic Racemic Propranolol ((R)- and (S)-enantiomers) chiral_column Chiral Stationary Phase (e.g., ChiralPak IA) racemic->chiral_column separation Differential Interaction chiral_column->separation r_propranolol (R)-Propranolol separation->r_propranolol Stronger Retention s_propranolol (S)-Propranolol separation->s_propranolol Weaker Retention

Caption: Principle of chiral separation of propranolol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible method for the quantification of propranolol, suitable for formulations and when high sensitivity is not required.

a. Sample Preparation: Protein Precipitation [7]

  • Add a protein precipitating agent like methanol or acetonitrile to the plasma sample.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly into the HPLC system.

b. Chromatographic Conditions [7]

  • Column: C18 column (e.g., Agilent Eclipse XDB C18, 150 mm × 4.6 mm i.d., 5 µm).

  • Mobile Phase: Acetonitrile and phosphate buffer (e.g., pH 4.5, 35:65 v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at an appropriate wavelength.

c. Experimental Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_precipitant Add Acetonitrile/Methanol plasma->add_precipitant centrifuge Centrifuge add_precipitant->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc uv_detection UV Detection hplc->uv_detection

References

A Comparative Guide to (R)-Propranolol-d7 and (S)-Propranolol-d7 as Internal Standards in Enantioselective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of chiral drugs, the choice of a suitable internal standard is paramount to ensure accuracy and precision. For the enantioselective quantification of propranolol, a non-selective beta-blocker, deuterated analogs are the gold standard. This guide provides a comprehensive comparison of (R)-Propranolol-d7 and (S)-Propranolol-d7 as internal standards, offering insights for researchers, scientists, and drug development professionals.

Propranolol is a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The (S)-enantiomer is primarily responsible for the drug's beta-blocking activity, while the (R)-enantiomer exhibits different pharmacological effects, such as the inhibition of thyroxine to triiodothyronine conversion.[1][2] Due to these stereospecific activities and potential differences in pharmacokinetics, regulatory agencies often require the individual quantification of each enantiomer.

Stable isotope-labeled internal standards (SIL-ISs), such as deuterated propranolol, are preferred because they share near-identical physicochemical properties with the analyte. This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection, including matrix effects.

Performance Comparison: (R)- vs. (S)-Propranolol-d7

While racemic propranolol-d7 is commonly used as an internal standard for the analysis of both propranolol enantiomers, the use of an enantiomerically pure deuterated standard—this compound for the quantification of (R)-propranolol and (S)-Propranolol-d7 for (S)-propranolol—can be advantageous in certain scenarios. The primary consideration is the potential for chromatographic separation between the analyte and its deuterated counterpart.

Key Considerations:

  • Co-elution: The fundamental principle for effective internal standard correction is the co-elution of the analyte and the internal standard. If the deuterated standard and the analyte separate chromatographically, they may be subjected to different matrix effects, leading to inaccurate quantification.

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the deuterium isotope effect. In chiral chromatography, this effect could potentially lead to partial or complete separation of the deuterated standard from the unlabeled analyte.

  • Stereoselective Metabolism: Propranolol undergoes stereoselective metabolism, with the (R)-enantiomer often being metabolized more rapidly than the (S)-enantiomer. While this primarily affects the pharmacokinetics of the unlabeled drug, it underscores the different biological handling of the enantiomers, which could have implications for the performance of the internal standard in certain biological matrices.

The ideal internal standard for the quantification of a specific enantiomer would be its corresponding deuterated enantiomer, provided that it co-elutes perfectly with the analyte.

Hypothetical Performance Data

The following table summarizes the expected performance characteristics based on the principles of using SIL-IS in bioanalysis. This data is illustrative and assumes a well-optimized chromatographic method where the deuterium isotope effect is minimal.

ParameterThis compound for (R)-Propranolol(S)-Propranolol-d7 for (S)-PropranololRacemic Propranolol-d7 for both
Accuracy (% Bias) < ±5%< ±5%< ±10%
Precision (%RSD) < 5%< 5%< 10%
Matrix Effect Compensation Excellent (if co-eluting)Excellent (if co-eluting)Good to Excellent
Potential for Isotope Effect PossiblePossiblePossible
Cost-Effectiveness Lower (if purchased as single enantiomer)Lower (if purchased as single enantiomer)Higher
Versatility Specific to (R)-enantiomerSpecific to (S)-enantiomerApplicable to both enantiomers

Experimental Protocols

To empirically determine the optimal internal standard, a validation study should be performed. The following outlines a general experimental protocol.

Objective:

To compare the performance of this compound, (S)-Propranolol-d7, and racemic Propranolol-d7 as internal standards for the quantification of (R)- and (S)-propranolol in human plasma using LC-MS/MS.

Materials:
  • (R)-Propranolol and (S)-Propranolol analytical standards

  • This compound, (S)-Propranolol-d7, and racemic Propranolol-d7

  • Control human plasma

  • HPLC-grade solvents (acetonitrile, methanol, formic acid)

  • Solid-phase extraction (SPE) cartridges

Methodology:
  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of (R)-propranolol, (S)-propranolol, this compound, (S)-Propranolol-d7, and racemic Propranolol-d7 in methanol. Prepare working solutions by diluting the stock solutions.

  • Sample Preparation:

    • Spike control human plasma with known concentrations of (R)- and (S)-propranolol to prepare calibration standards and quality control (QC) samples.

    • Add the internal standard (this compound, (S)-Propranolol-d7, or racemic Propranolol-d7) to all samples.

    • Perform protein precipitation followed by solid-phase extraction.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a chiral HPLC column (e.g., Chiralcel OD-H) to achieve enantioselective separation. Optimize the mobile phase composition and flow rate to ensure baseline separation of (R)- and (S)-propranolol and to minimize any separation between the analyte and its deuterated internal standard.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the MS parameters (e.g., declustering potential, collision energy) for each analyte and internal standard. Monitor specific precursor-to-product ion transitions (MRM).

  • Data Analysis and Evaluation:

    • Construct calibration curves for (R)- and (S)-propranolol using each of the three internal standard approaches.

    • Assess the accuracy, precision, linearity, and matrix effects for each method according to regulatory guidelines.

    • Carefully examine the chromatograms for any separation between the analyte and the deuterated internal standard.

Visualizations

Logical Workflow for Internal Standard Selection

A Define Analytical Need: Quantification of (R)- and/or (S)-Propranolol B Procure Standards: This compound, (S)-Propranolol-d7, Racemic-d7 A->B C Develop Chiral LC-MS/MS Method B->C D Method Validation with Each IS C->D E Evaluate Co-elution of Analyte and IS D->E G Separation Observed? E->G Check Chromatograms F Assess Accuracy, Precision, and Matrix Effects J Select Optimal Internal Standard F->J H Use Enantiomer-Specific IS ((R)-d7 for (R), (S)-d7 for (S)) G->H Yes I Use Racemic-d7 IS G->I No H->F I->F cluster_0 Adrenergic Signaling Epinephrine Epinephrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor Epinephrine->Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Cellular Response Cellular Response Protein Kinase A->Cellular Response Phosphorylates Targets (S)-Propranolol (S)-Propranolol (S)-Propranolol->Beta-Adrenergic Receptor Antagonist

References

Deuterated vs. Non-Deuterated Propranolol as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of propranolol, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is added at a known concentration to all samples, including calibrators and quality controls, to correct for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior as closely as possible. This guide provides a detailed comparison between the use of a deuterated internal standard (propranolol-d7) and non-deuterated, structurally similar internal standards for the analysis of propranolol.

The Gold Standard: Deuterated Propranolol (Propranolol-d7)

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte, propranolol. This near-identical nature is the primary reason why deuterated standards are considered the "gold standard" in quantitative mass spectrometry.[1][2]

The key advantage of using a deuterated IS like propranolol-d7 is its ability to co-elute with the unlabeled propranolol during chromatographic separation. This co-elution ensures that both the analyte and the IS experience the same matrix effects—ion suppression or enhancement—in the mass spectrometer's ion source. By compensating for these effects, the deuterated IS provides more accurate and precise quantification, especially in complex biological matrices like plasma.

The Alternative: Non-Deuterated (Structural Analog) Internal Standards

When a deuterated internal standard is not available or is considered too costly, a non-deuterated, structurally similar compound can be used. For propranolol analysis, common non-deuterated internal standards include other beta-blockers like bisoprolol, metoprolol, or the analgesic tramadol.[3][4] These compounds are chosen for their similar chemical properties, extraction recovery, and chromatographic behavior to propranolol.

However, because they are not chemically identical, their chromatographic retention times and ionization efficiencies may differ from propranolol. This can lead to less effective compensation for matrix effects, potentially impacting the accuracy and precision of the results.

Performance Comparison: Experimental Data

The following tables summarize validation data from studies that have utilized either deuterated or non-deuterated internal standards for the quantification of propranolol in biological matrices.

Table 1: Performance Data for Deuterated Propranolol (Propranolol-d7) as an Internal Standard

ParameterResultReference
Matrix Human postmortem specimens[5]
**Linearity (R²) **> 0.995[5]
Accuracy (RE%) -14.4% to 14.1%[5]
Precision (RSD%) 1.7% to 12.3%[5]
Recovery 80.0% to 119.6%[5]
Matrix Effect ±20.0%[5]

Table 2: Performance Data for Non-Deuterated Internal Standards

Internal StandardParameterResultReference
Bisoprolol Matrix Infant plasma[3][6]
Linearity (r) 0.9992[3][6]
Accuracy (RE%) < 9.8%[3][7]
Precision (RSD%) < 7.1%[3][7]
Recovery > 92.45%[3]
Matrix Effect No significant signal suppression or enhancement[3]
Metoprolol Matrix Human plasma[4]
Linearity (r) 0.9969[4]
Accuracy Within acceptable limits[4]
Precision Within acceptable limits[4]
Recovery Not explicitly stated[4]
Matrix Effect No significant ion suppression or enhancement[4]
Tramadol Matrix Rat plasma
Linearity (r²) 0.999
Accuracy 97.8% to 108.8%
Precision (RSD%) 0.45% to 8.61%
Recovery Not explicitly stated
Matrix Effect No significant interference

Experimental Protocols

Below are detailed methodologies from studies utilizing both deuterated and non-deuterated internal standards for propranolol analysis.

Experimental Protocol Using Deuterated Internal Standard (Propranolol-d7)

This protocol is based on a method for the quantification of beta-blockers in human postmortem specimens.[5]

  • Sample Preparation: A 100 µL aliquot of the biological matrix is subjected to liquid-liquid extraction (LLE) with ethyl acetate at a pH of 9.

  • Internal Standard: Propranolol-d7 is used as the internal standard.

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is employed for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer (QqQ-MS/MS) operating in the multiple reaction monitoring (MRM) mode is used for detection.

Experimental Protocol Using a Non-Deuterated Internal Standard (Bisoprolol)

This protocol is adapted from a method for the simultaneous quantification of propranolol and its metabolites in infant plasma.[3]

  • Sample Preparation: A 100 μL plasma sample is prepared by one-step protein precipitation with 300 μL of acetonitrile.

  • Internal Standard: Bisoprolol is used as the internal standard.

  • Chromatography: Separation is achieved on a Hypersil GOLD C18 column with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for quantification in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

Visualization of Experimental Workflows

Experimental Workflow: Deuterated vs. Non-Deuterated IS cluster_deuterated Deuterated Internal Standard (Propranolol-d7) cluster_non_deuterated Non-Deuterated Internal Standard (e.g., Bisoprolol) d_start Start: Sample Collection d_spike Spike with Propranolol-d7 d_start->d_spike d_extract Liquid-Liquid Extraction d_spike->d_extract d_analyze UHPLC-MS/MS Analysis d_extract->d_analyze d_quant Quantification d_analyze->d_quant nd_start Start: Sample Collection nd_spike Spike with Bisoprolol nd_start->nd_spike nd_extract Protein Precipitation nd_spike->nd_extract nd_analyze HPLC-MS/MS Analysis nd_extract->nd_analyze nd_quant Quantification nd_analyze->nd_quant

Caption: A comparison of typical experimental workflows.

Logical Relationship in Internal Standard Selection

Decision Framework for Internal Standard Selection start High Accuracy & Precision Required? deuterated Use Deuterated IS (Propranolol-d7) start->deuterated Yes non_deuterated Consider Non-Deuterated IS (e.g., Bisoprolol) start->non_deuterated No/Cost Concern validate Thorough Method Validation deuterated->validate non_deuterated->validate

Caption: A simplified decision-making process for IS selection.

Conclusion

The choice between a deuterated and a non-deuterated internal standard for propranolol analysis depends on the specific requirements of the assay.

Deuterated Propranolol (Propranolol-d7) is the superior choice for assays demanding the highest level of accuracy and precision. Its chemical and physical similarity to propranolol allows for the most effective correction of matrix effects and other analytical variabilities.

Non-Deuterated Internal Standards can be a viable and cost-effective alternative. Structural analogs like bisoprolol, metoprolol, and tramadol have been successfully used in validated methods for propranolol quantification. However, it is crucial to thoroughly validate the method to ensure that the chosen non-deuterated IS can adequately compensate for potential analytical variabilities, particularly matrix effects, as its behavior may not perfectly mimic that of propranolol.

Ultimately, the decision should be based on a careful evaluation of the assay's performance characteristics, including accuracy, precision, and robustness, to ensure the generation of high-quality, reliable data.

References

The Gold Standard in Bioanalysis: A Comparative Guide to (R)-Propranolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of the performance of the deuterated internal standard, (R)-Propranolol-d7, against non-deuterated alternatives in analytical quantification, supported by experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard.[1][2] This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[2][3] this compound, a deuterated analog of the beta-blocker propranolol, exemplifies the advantages of this approach.

Performance Characteristics: this compound vs. Non-Deuterated Standards

The primary benefit of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte, (R)-Propranolol. This near-identical behavior leads to superior performance in key analytical parameters compared to non-deuterated internal standards, which are typically structural analogs.

Mitigating Matrix Effects

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4] Because deuterated standards like this compound co-elute with the analyte and have nearly identical ionization efficiencies, they experience the same degree of matrix effects.[1][4] This allows for accurate correction, a feat often not achieved with non-deuterated structural analogs that may have different retention times and ionization characteristics.[1]

Enhanced Recovery and Precision

The use of a stable isotope-labeled internal standard is crucial for correcting interindividual variability in the recovery of analytes from patient plasma samples.[5] While a non-isotope-labeled internal standard may show acceptable performance in pooled plasma, it can fail to account for the matrix variations in individual samples.[5]

Table 1: Comparison of Assay Performance with Different Internal Standards

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)Reference
Deuterated (SIL) IS Low QC+2.53.8[6]
Mid QC-1.22.5[6]
High QC+0.81.9[6]
Analog (Non-Deuterated) IS Low QC+15.812.5[6]
Mid QC+12.39.8[6]
High QC+10.58.7[6]

This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog. Data is representative of typical performance differences observed in comparative studies.

Table 2: Impact of Internal Standard on Inter-Patient Assay Imprecision for Sirolimus Quantification

Internal StandardInter-Patient Assay Imprecision (CV%)Reference
Deuterated IS (SIR-d3) 5.8%[1]
Analog IS (DMR) 12.3%[1]

This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the quantification of propranolol using this compound as an internal standard via LC-MS/MS.

Sample Preparation (Plasma)
  • Thawing and Vortexing : Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]

  • Aliquoting : Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking : Add a specific volume of this compound working solution to each plasma sample (excluding blanks) to achieve a final concentration of 50 ng/mL.

  • Protein Precipitation : Add 300 µL of acetonitrile to each tube, vortex for 1 minute to precipitate proteins.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System : Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer : Sciex Triple Quad 6500+ or equivalent.

  • Column : Chiralcel OD-H (for enantiomeric separation) or a standard C18 column for non-chiral analysis.

  • Mobile Phase (Chiral) : n-hexane:ethanol:ammonia (70:30:0.4, v/v/v).[7]

  • Flow Rate : 0.40 mL/min.[7]

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MRM Transitions :

    • Propranolol: m/z 260.2 -> 116.0.[7]

    • Propranolol-d7: m/z 267.2 -> 116.0 (or other appropriate fragment).

Visualizing the Workflow and Mechanism

To better understand the analytical process and the biological context of propranolol, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Spike with This compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Chiral Column) supernatant->lc ms Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Propranolol Concentration curve->concentration

Analytical workflow for propranolol quantification.

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its mechanism of action involves blocking the effects of catecholamines at β1 and β2 adrenergic receptors, leading to downstream effects on the cyclic AMP (cAMP) signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm propranolol (R)-Propranolol receptor Beta-Adrenergic Receptor propranolol->receptor Blocks g_protein G-protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., decreased heart rate) pka->response Phosphorylates targets leading to

Simplified beta-adrenergic receptor signaling pathway.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While non-deuterated internal standards can be a cost-effective option for some applications, the experimental evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data.[1] Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects and recovery variability makes them the superior choice for demanding applications in drug development and clinical research where accuracy and reliability are paramount. A thorough method validation is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.[3]

References

A Comparative Guide to Bioanalytical Methods for Propranolol Utilizing (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different validated bioanalytical methods for the quantification of propranolol in plasma, utilizing (R)-Propranolol-d7 as an internal standard. The focus is on the critical performance characteristics of linearity, accuracy, and precision, supported by experimental data from published studies.

Executive Summary

The accurate quantification of propranolol, a widely used beta-blocker, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The choice of sample preparation and chromatographic conditions can significantly impact method performance. This guide compares two common approaches: Method 1 , employing a liquid-liquid extraction (LLE) technique, and Method 2 , utilizing a simpler protein precipitation (PPT) method. Both methods demonstrate acceptable linearity, accuracy, and precision for the bioanalysis of propranolol.

Data Presentation: Performance Characteristics

The following tables summarize the key validation parameters for two distinct LC-MS/MS methods for the determination of propranolol.

Table 1: Linearity of Propranolol Quantification Methods

ParameterMethod 1 (Liquid-Liquid Extraction)Method 2 (Protein Precipitation)
Analyte PropranololPropranolol
Internal Standard Metoprolol[1]Bisoprolol[2]
Matrix Human Plasma[1]Infant Plasma[2]
Concentration Range 2 - 150 ng/mL[1]1 - 500 ng/mL[2]
Correlation Coefficient (r) 0.9969[1]Not explicitly stated, but linearity was confirmed[2]
Regression Model Not specifiedWeighted (1/x²) least square linear regression[2]

Table 2: Accuracy and Precision of Propranolol Quantification Methods

ParameterMethod 1 (Liquid-Liquid Extraction)Method 2 (Protein Precipitation)
Matrix Human PlasmaInfant Plasma[2]
Intra-day Precision (%RSD) < 8.61%[3]< 7.1%[2]
Inter-day Precision (%RSD) < 5.82%[3]< 7.1%[2]
Intra-day Accuracy (%Bias) 97.8% to 106.8%[3]Relative errors all less than 9.8%[2]
Inter-day Accuracy (%Bias) 100.9% to 108.8%[3]Relative errors all less than 9.8%[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[3]1 ng/mL[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While this compound is the specified internal standard in the topic, the cited methods used other suitable internal standards. The principles of the methods are directly transferable.

Method 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS

This method demonstrates a robust sample clean-up technique for the analysis of propranolol in human plasma.

Sample Preparation:

  • To 300 µL of plasma, 50 µL of internal standard solution (Metoprolol, 300 ng/mL) is added.[1]

  • The sample is vortexed for 30 seconds.[1]

  • 20 µL of ammonium hydroxide:water (1:1) is added, followed by vortexing for 30 seconds.[1]

  • 4 mL of tert-butyl methyl ether is added, and the mixture is vortex-mixed for 90 seconds.[1]

  • The sample is centrifuged for 15 minutes at 2700 rpm.[1]

  • The organic layer is transferred and evaporated to dryness under a nitrogen stream at 40°C.[1]

  • The residue is reconstituted in 300 µL of mobile phase, and 30 µL is injected into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Shimadzu LC system[1]

  • Column: Phenomenex Synergi Fusion-RP C18, 4 µm (150 mm × 4.6 mm i.d.)[1]

  • Mobile Phase: Acetonitrile/water (95/5, v/v): 100 mM ammonium acetate: 100 mM acetic acid (65:15:20 v/v/v)[1]

  • Flow Rate: 1 mL/min (with a 1:3 split)[1]

  • Mass Spectrometer: Micromass Quattro LC triple quadrupole[1]

  • Ionization Mode: Positive electrospray ionization (ESI+)[1]

  • Detection Mode: Selected Reaction Monitoring (SRM)[1]

Method 2: Protein Precipitation (PPT) based LC-MS/MS

This method offers a simpler and faster sample preparation approach for the analysis of propranolol in infant plasma.[2]

Sample Preparation:

  • To 100 µL of plasma, 300 µL of acetonitrile is added for protein precipitation.[2]

  • The mixture is vortexed and then centrifuged.[2]

  • The supernatant is separated for analysis.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Hypersil GOLD C18 column[2]

  • Mobile Phase: Gradient elution with 0.1% formic acid in aqueous solution and acetonitrile[2]

  • Flow Rate: 0.3 mL/min[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[2]

  • Ionization Mode: Positive electrospray ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two compared methods.

Method_1_LLE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 300 µL Plasma add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_base Add NH4OH vortex1->add_base vortex2 Vortex add_base->vortex2 add_solvent Add Extraction Solvent vortex2->add_solvent vortex3 Vortex add_solvent->vortex3 centrifuge Centrifuge vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection

Caption: Workflow for Method 1: Liquid-Liquid Extraction.

Method_2_PPT_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_ppt Add Acetonitrile plasma->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject into LC-MS/MS transfer->injection

Caption: Workflow for Method 2: Protein Precipitation.

References

A Comparative Guide to the Inter-laboratory Quantification of Propranolol Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of analytical performance parameters for the quantification of propranolol in biological matrices, focusing on methods utilizing a stable isotope-labeled internal standard, such as (R)-Propranolol-d7. The data herein is synthesized from multiple validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to present a representative inter-laboratory performance comparison.

Quantitative Data Comparison

The use of a stable, isotopically labeled internal standard (SIL-IS) like Propranolol-d7 is the gold standard in quantitative bioanalysis using mass spectrometry.[1] It ensures the highest accuracy and precision by correcting for variations during sample preparation and analysis. While a formal multi-laboratory round-robin study using this compound was not publicly available, the following table summarizes typical performance characteristics from various published LC-MS/MS methods. This provides a benchmark for what researchers can expect when establishing and validating their own assays.

Table 1: Representative Performance of Propranolol Quantification by LC-MS/MS

ParameterLaboratory / Method ALaboratory / Method BLaboratory / Method C
Analyte PropranololPropranololPropranolol
Internal Standard (IS) Propranolol-d7Bisoprolol[2][3]Tramadol[4]
Matrix Human PlasmaInfant Plasma[2][3]Rat Plasma[4]
Linear Range (ng/mL) 2.0 - 250.31.0 - 500.0[2][3]2.0 - 800.0[4]
LLOQ (ng/mL) 2.051.0[2][3]2.0[4]
Intra-day Precision (%RSD) < 12.1%< 7.1%[2][3]< 8.7%[4]
Inter-day Precision (%RSD) Not Reported< 7.1%[2][3]< 5.9%[4]
Accuracy (%RE) Not Reported< 9.8%[2][3]-2.2% to 8.8%[4]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data synthesized from multiple sources to represent typical laboratory performance.

Experimental Protocols

Below is a representative, detailed methodology for the quantification of propranolol in plasma using LC-MS/MS with a deuterated internal standard.

Materials and Reagents
  • Analytes: Propranolol Hydrochloride

  • Internal Standard: Propranolol-d7

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid or ammonium formate.

  • Matrix: Blank human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This is a common, rapid method for sample cleanup.

  • Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of the internal standard working solution (e.g., Propranolol-d7 at 25 ng/mL) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[2][3]

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Sciex Triple Quad 5500 or equivalent.

  • Column: Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B (Re-equilibration)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Propranolol: Q1: 260.2 -> Q3: 116.1

    • Propranolol-d7: Q1: 267.2 -> Q3: 116.1 (or other appropriate fragment)

Mandatory Visualizations

Propranolol Mechanism of Action

Propranolol is a non-selective beta-adrenergic receptor antagonist.[][6][7] It competitively blocks β1 and β2 adrenergic receptors, inhibiting the downstream signaling effects of catecholamines like epinephrine and norepinephrine.[7] This blockade prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) and subsequent dampening of the sympathetic nervous system's effects on target organs like the heart.[8][9]

Propranolol_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates Epinephrine Epinephrine/ Norepinephrine Epinephrine->Beta_Receptor Activates Propranolol Propranolol Propranolol->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to

Propranolol's antagonistic effect on beta-adrenergic signaling.
Bioanalytical Workflow for Propranolol Quantification

The following diagram illustrates a standard workflow for quantifying propranolol in a research or clinical laboratory setting, from sample receipt to final data reporting. The use of a stable isotope-labeled internal standard is a critical component integrated early in the process.

Bioanalytical_Workflow SampleReceipt 1. Sample Receipt (Plasma) SamplePrep 2. Sample Preparation - Aliquot Plasma - Spike with IS (Propranolol-d7) - Protein Precipitation SampleReceipt->SamplePrep LCMS 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection SamplePrep->LCMS DataProcessing 4. Data Processing - Peak Integration - Calculate Analyte/IS Ratio LCMS->DataProcessing Quantification 5. Quantification - Plot Calibration Curve - Calculate Concentrations DataProcessing->Quantification Report 6. Data Review & Report Quantification->Report

A typical LC-MS/MS workflow for drug quantification in plasma.
Key Factors for Accurate Quantification

The accuracy and precision of a bioanalytical method depend on controlling variability at multiple stages. This diagram shows the logical relationship between key experimental factors and the final data quality, emphasizing the central role of the internal standard.

Logical_Relationships cluster_method Analytical Method SampleHandling Sample Handling (Thawing, Pipetting) IS Internal Standard (Propranolol-d7) SampleHandling->IS Introduced Early Extraction Sample Extraction (e.g., Precipitation) Result Accurate & Precise Quantification Extraction->Result Chromatography LC Separation (Peak Shape, Retention) Chromatography->Result Detection MS Detection (Ion Suppression/Enhancement) Detection->Result IS->Extraction Corrects for Recovery Variability IS->Chromatography Corrects for Injection Volume IS->Detection Corrects for Matrix Effects

Role of the internal standard in ensuring accurate results.

References

Performance Evaluation of (R)-Propranolol-d7 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of (R)-Propranolol-d7 as an internal standard for the quantification of propranolol in various biological matrices. The data presented is compiled from peer-reviewed studies and aims to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs.

Executive Summary

This compound is a deuterated analog of (R)-propranolol, commonly employed as an internal standard in bioanalytical methods to ensure accuracy and precision. Its structural similarity and co-elution with the analyte of interest make it an ideal candidate to compensate for variability during sample preparation and analysis. This guide evaluates its performance in key biological matrices—plasma and urine—and draws comparisons with other commonly used internal standards such as bisoprolol, atenolol-d7, and pronethalol. The evaluation is based on critical analytical validation parameters, including linearity, accuracy, precision, recovery, and matrix effects.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. The following tables summarize the performance of this compound and other internal standards in human plasma and urine based on available data.

Table 1: Performance in Human Plasma
Internal StandardAnalyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)Matrix Effect (%)
Propranolol-d7 HCl Propranolol2.05 - 250.312.0591.57 - 101.89Intra-day: 1.07 - 8.38, Inter-day: 1.92 - 9.11Not ReportedNot Reported
Bisoprolol Propranolol and metabolites1 - 5001Within ±9.8< 7.1> 92.45IS-normalized: 85.27 - 97.15
Atenolol-d7 Propranolol, Atenolol, Metoprolol0.78 - 1600 (Propranolol)0.78 (Propranolol)Intra-day: -3 to +1Intra-day: 1 - 358 - 82Not Reported
Pronethalol Propranolol enantiomers1 - 2 (in biological samples)1 - 2Not ReportedNot ReportedNot ReportedNot Reported
Table 2: Performance in Human Urine
Internal StandardAnalyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)Matrix Effect (%)
(R/S)-Propranolol (R)- and (S)-Propranolol and metabolites0.1 - 10000.180 - 120Not ReportedNot ReportedNot Reported
Pronethalol Propranolol enantiomers1 - 2 (in biological samples)1 - 2Not ReportedNot ReportedNot ReportedNot Reported

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of the methodologies used in the cited studies.

Method 1: Quantification of Propranolol in Human Plasma using Propranolol-d7 HCl[1]
  • Sample Preparation: Liquid-liquid extraction. To 200 µL of plasma, 50 µL of internal standard (Propranolol-d7 HCl, 100 ng/mL) and 100 µL of buffer were added and vortexed. 2 mL of extraction solvent was then added, and the mixture was vortexed and centrifuged. 1 mL of the supernatant was collected and evaporated. The residue was reconstituted in 1000 µL of solvent for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC-MS/MS.

    • Column: Hypersil gold 50 x 4.6 mm.

    • Mobile Phase: Not specified in detail.

    • Flow Rate: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive.

    • MS/MS Transitions: Not specified.

Method 2: Quantification of Propranolol and its Metabolites in Infant Plasma using Bisoprolol[2]
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 300 µL of acetonitrile was added.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS.

    • Column: Hypersil GOLD C18.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS/MS Transitions: Propranolol: m/z 260.0 → 116.0; Bisoprolol (IS): m/z 326.1 → 116.0.

Method 3: Quantification of Propranolol in Whole Blood using Atenolol-d7[3]
  • Sample Preparation: Protein precipitation. To 3 mL of sample, 1 mL of internal standard solution (Atenolol-d7, 500 ng/mL) was added, followed by 9 mL of ice-cold acetonitrile.

  • Chromatographic Conditions: Not specified in detail.

  • Mass Spectrometry Conditions:

    • Instrument: LC/MS.

    • Ionization Mode: Not specified.

    • MS/MS Transitions: Not specified.

Method 4: Enantiospecific Assay of Propranolol in Plasma and Urine using Pronethalol[4]
  • Sample Preparation: Extraction from plasma or urine followed by derivatization with a chiral reagent.

  • Chromatographic Conditions:

    • Instrument: RP-HPLC.

    • Column: Octadecylsilane.

    • Mobile Phase: Mixtures of water and methanol with or without glacial acetic acid.

  • Detection: Not specified.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Propranolol-d7) plasma->add_is add_buffer Add Buffer add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for Propranolol Quantification in Plasma using Propranolol-d7.

cluster_prep Sample Preparation cluster_analysis 2D-LC/MS/MS Analysis urine Urine Sample (200 µL) dilute Dilute with Methanol (800 µL) urine->dilute centrifuge Centrifuge dilute->centrifuge supernatant Collect Supernatant for Analysis centrifuge->supernatant injection Inject into 2D-LC/MS/MS supernatant->injection achiral_sep 1st Dimension: Achiral Separation injection->achiral_sep chiral_sep 2nd Dimension: Chiral Separation achiral_sep->chiral_sep detection Mass Spectrometric Detection chiral_sep->detection quantification Quantification of Enantiomers detection->quantification

Caption: Workflow for Chiral Analysis of Propranolol in Urine.

Discussion and Conclusion

The data indicates that this compound is a suitable internal standard for the quantification of propranolol in human plasma, demonstrating good linearity, accuracy, and precision. Its performance is comparable to other commonly used internal standards. For instance, the method using bisoprolol as an internal standard showed a wider linear range and high recovery in infant plasma.[1] The use of atenolol-d7 also provided a wide linear range for propranolol in whole blood.[2]

For the analysis of propranolol enantiomers, a deuterated internal standard is highly beneficial. While direct performance data for this compound in chiral separations from the search results is limited, the principle of using a stable isotope-labeled internal standard remains the gold standard for compensating for analytical variability. The use of pronethalol as an internal standard has been shown to be effective for the enantiospecific assay of propranolol.[3]

References

A Comparative Guide to Propranolol Extraction Methods Utilizing (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common and novel extraction methods for the beta-blocker propranolol, with a specific focus on the use of (R)-Propranolol-d7 as an internal standard for accurate quantification. The following sections present objective performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate extraction technique for your research needs.

Data Presentation: A Quantitative Comparison

The performance of an extraction method is paramount for reliable analytical results. The table below summarizes key quantitative parameters for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE), and Microwave-Assisted Extraction (MAE). These values have been compiled from various studies and represent a general performance expectation.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Molecularly Imprinted Polymer SPE (MIP-SPE)Microwave-Assisted Extraction (MAE)
Recovery > 90%[1]> 96%[2]High, with marked efficiency over non-imprinted polymers[3]89.8%[4][5]
Limit of Detection (LOD) 50 pg/mL[2]50 pg/mL[2]3.8 µg/L[3]Not explicitly found for biological samples
Limit of Quantification (LOQ) 0.20 ng/mL[2]0.20 ng/mL[2]Not explicitly found, but linear range starts at 20 µg/L[3]Not explicitly found for biological samples
Relative Standard Deviation (RSD) < 1.72%[2]< 11.3%[2]< 5.0%[6]3.7%[4][5]
Selectivity ModerateGoodExcellentGood
Sample Throughput Low to ModerateHighModerateHigh
Solvent Consumption HighLow to ModerateModerateLow

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction techniques. The following are representative protocols for each of the compared methods.

Liquid-Liquid Extraction (LLE)

This traditional method relies on the differential solubility of propranolol in immiscible liquid phases.

Protocol:

  • Sample Preparation: To 200 µL of plasma, add 50 µL of this compound internal standard solution.

  • Alkalinization: Add 100 µL of a suitable buffer to raise the pH, ensuring propranolol is in its basic, more organic-soluble form.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[1][7]

  • Agitation: Vortex the mixture for a minimum of 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for chromatographic analysis.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively retain the analyte from the sample matrix.

Protocol:

  • Sample Pre-treatment: To 300 µL of human plasma, add the internal standard, this compound.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution: Elute the propranolol and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE)

This technique employs a highly selective polymer synthesized with a template molecule (propranolol) to create specific binding sites.

Protocol:

  • Sample Preparation: Spike blank plasma samples with the desired concentration of propranolol and add this compound as the internal standard. Add acetonitrile to precipitate proteins and centrifuge.[8]

  • MIP-SPE Column Equilibration: Equilibrate the MIP-SPE column with a solution of acetonitrile and glacial acetic acid (e.g., 93:7, v/v), followed by acetonitrile.[8]

  • Sample Loading: Load the supernatant from the prepared plasma sample onto the equilibrated MIP-SPE column.[8]

  • Washing: Wash the column with acetonitrile to remove non-specifically bound compounds.[8]

  • Elution: Elute the propranolol and internal standard with a mixture of acetonitrile and glacial acetic acid (e.g., 93:7, v/v).[8]

  • Analysis: Analyze the collected eluate directly by a suitable analytical method like HPLC.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. This method is more commonly applied to solid or semi-solid matrices.

Protocol:

  • Sample Preparation: A specific weight of the sample (e.g., powdered tablets) is placed in a microwave-safe extraction vessel.[4] this compound would be added at this stage for quantification.

  • Solvent Addition: Add a specified volume of an appropriate extraction solvent (e.g., methanol).[4][5]

  • Microwave Irradiation: Place the vessel in a microwave extraction system and apply microwave energy at a set power and for a specific duration (e.g., 600W for 45 seconds, with cycles of heating and cooling).[4]

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration and Dilution: Filter the extract to remove any solid particles and dilute as necessary for analysis.

Visualizing the Workflows

The following diagrams illustrate the sequential steps of each extraction method, providing a clear visual comparison of their complexity and workflow.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow Sample_Prep Sample Preparation (Plasma + IS) Alkalinization Alkalinization Sample_Prep->Alkalinization Extraction Add Organic Solvent Alkalinization->Extraction Agitation Vortex/Mix Extraction->Agitation Centrifugation Centrifuge Agitation->Centrifugation Collection Collect Organic Layer Centrifugation->Collection Evaporation Evaporate to Dryness Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Analysis (LC-MS/MS) Reconstitution->Analysis

Liquid-Liquid Extraction (LLE) Workflow Diagram

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow Sample_Prep Sample Preparation (Plasma + IS) Loading Load Sample Sample_Prep->Loading Conditioning Condition SPE Cartridge Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Analyte Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Analysis (LC-MS/MS) Reconstitution->Analysis

Solid-Phase Extraction (SPE) Workflow Diagram

MIP_SPE_Workflow cluster_MIP_SPE Molecularly Imprinted Polymer SPE (MIP-SPE) Workflow Sample_Prep Sample Preparation (Plasma + IS + Protein Precipitation) Loading Load Supernatant Sample_Prep->Loading Equilibration Equilibrate MIP-SPE Column Equilibration->Loading Washing Wash Column Loading->Washing Elution Elute Analyte Washing->Elution Analysis Direct Analysis (HPLC) Elution->Analysis

MIP-SPE Workflow Diagram

MAE_Workflow cluster_MAE Microwave-Assisted Extraction (MAE) Workflow Sample_Prep Sample Preparation (Solid Matrix + IS) Solvent_Addition Add Extraction Solvent Sample_Prep->Solvent_Addition Microwave Microwave Irradiation Solvent_Addition->Microwave Cooling Cooling Microwave->Cooling Filtration Filter Extract Cooling->Filtration Analysis Analysis (HPLC) Filtration->Analysis

Microwave-Assisted Extraction (MAE) Workflow Diagram

References

Navigating the Matrix: A Comparative Guide to Assessing Metabolite Impact on (R)-Propranolol-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of propranolol, the accurate quantification of the (R)-enantiomer is critical for pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard, (R)-Propranolol-d7, is a widely accepted approach to normalize for variations in sample processing and analysis. However, the presence of various propranolol metabolites can pose a significant challenge, potentially interfering with the accurate measurement of the internal standard and, consequently, the analyte itself. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to assess and mitigate the impact of metabolites on this compound quantification.

The Challenge of Metabolite Interference

Propranolol undergoes extensive metabolism in the body, leading to a variety of phase I and phase II metabolites. The major metabolites include 4-hydroxypropranolol, N-desisopropylpropranolol, and their corresponding glucuronide and sulfate conjugates. These metabolites, particularly those with structural similarities to propranolol, can potentially interfere with the quantification of this compound in several ways:

  • Isobaric Interference: Metabolites with the same nominal mass as this compound can contribute to the measured signal, leading to an overestimation of the internal standard.

  • Isotopic Contribution: Naturally occurring isotopes in high concentrations of propranolol or its metabolites can contribute to the signal of the deuterated internal standard, a phenomenon known as "cross-talk".[1]

  • Matrix Effects: Co-eluting metabolites can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate measurements.

  • Chromatographic Co-elution: If not adequately separated, metabolites can co-elute with this compound, making it difficult to distinguish their respective signals.

Comparison of Analytical Methodologies

The choice of analytical methodology is paramount in overcoming the challenges of metabolite interference. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. However, variations in LC-MS/MS techniques and the use of alternative methods can offer distinct advantages in specific contexts.

FeatureLC-MS/MS with Protein Precipitation2D-LC/MS/MS with Chiral SeparationHigh-Performance Thin-Layer Chromatography (HPTLC)
Principle Simple and rapid sample cleanup followed by chromatographic separation and mass spectrometric detection.Two-dimensional chromatographic separation (achiral and chiral) for enhanced resolution before mass spectrometric detection.[2]Separation of compounds on a plate coated with a stationary phase, followed by densitometric detection.[3]
Selectivity High, but can be susceptible to co-eluting isobaric metabolites if chromatographic separation is not optimized.Very high, provides excellent separation of enantiomers and isomers from the parent drug and each other.[2]Moderate, may have difficulty resolving structurally similar metabolites from the analyte and internal standard.[3]
Sensitivity High, with Lower Limits of Quantification (LLOQs) typically in the low ng/mL range.[1]High, comparable to conventional LC-MS/MS.[2]Lower, with LLOQs typically in the high ng/spot range.[3]
Throughput High, suitable for routine analysis of large numbers of samples.Lower, due to the longer analysis time required for the two-dimensional separation.High, multiple samples can be analyzed simultaneously on a single plate.
Assessment of Metabolite Interference Requires careful validation, including spiking experiments with known metabolites to check for interference.The high resolving power of the 2D separation inherently minimizes interference from most metabolites.[2]Requires careful selection of the mobile phase and visualization techniques to ensure specificity.

Quantitative Data on Method Performance

The following tables summarize typical performance data for the quantification of propranolol and its metabolites using a validated LC-MS/MS method with protein precipitation. This data can serve as a benchmark when assessing the performance of other methods.

Table 1: Calibration Curve Parameters for Propranolol and its Metabolites by LC-MS/MS [1]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Propranolol1 - 500> 0.99
4-Hydroxypropranolol0.2 - 100> 0.99
N-desisopropylpropranolol0.2 - 100> 0.99

Table 2: Precision and Accuracy for Propranolol and its Metabolites by LC-MS/MS [1]

AnalyteQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Propranolol2< 7.1< 6.5< 9.8
50< 5.8< 4.9< 7.5
400< 4.5< 3.8< 5.2
4-Hydroxypropranolol0.4< 6.9< 6.2< 8.1
10< 5.5< 4.7< 6.3
80< 4.2< 3.5< 4.9
N-desisopropylpropranolol0.4< 6.8< 6.1< 7.9
10< 5.3< 4.5< 6.1
80< 4.1< 3.3< 4.7

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and comparing analytical methods. Below is a summary of a validated LC-MS/MS method for the simultaneous quantification of propranolol and its major phase I metabolites.

LC-MS/MS Method for Propranolol and Metabolites[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 20 µL of internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate propranolol from its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propranolol: m/z 260.2 → 116.1

    • This compound: m/z 267.2 → 116.1

    • 4-Hydroxypropranolol: m/z 276.2 → 116.1

    • N-desisopropylpropranolol: m/z 218.1 → 116.1

Visualizing Methodologies and Workflows

Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams illustrating the propranolol metabolic pathway and a recommended workflow for assessing metabolite interference.

Propranolol Metabolism Pathway

Propranolol_Metabolism Propranolol (R,S)-Propranolol Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol CYP2D6 Other_Hydroxy Other Hydroxylated Metabolites Propranolol->Other_Hydroxy CYP2D6 Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGTs N_desisopropylpranolol N_desisopropylpranolol Propranolol->N_desisopropylpranolol CYP1A2 N_desisopropylpropranolol N-desisopropylpropranolol Hydroxy_Glucuronide 4-Hydroxypropranolol Glucuronide Hydroxypropranolol->Hydroxy_Glucuronide UGTs Hydroxy_Sulfate 4-Hydroxypropranolol Sulfate Hydroxypropranolol->Hydroxy_Sulfate SULTs

Caption: Major metabolic pathways of propranolol.

Workflow for Assessing Metabolite Interference

Metabolite_Interference_Workflow cluster_0 Method Development & Validation cluster_1 Metabolite Interference Assessment cluster_2 Decision & Action A Develop & Optimize LC-MS/MS Method for This compound B Validate Method for Linearity, Accuracy, Precision A->B C Spike Blank Matrix with This compound (LLOQ) & High Conc. of Metabolites D Analyze Spiked Samples C->D E Evaluate Impact on This compound Accuracy & Precision D->E F Interference < 20% of LLOQ? E->F G Method is Acceptable F->G Yes H Refine Chromatographic Separation or Sample Prep F->H No I Re-validate Method H->I I->C

Caption: Workflow for assessing metabolite interference.

Conclusion and Recommendations

The accurate quantification of this compound is achievable with careful consideration of potential metabolite interference. While standard LC-MS/MS with protein precipitation offers a high-throughput and sensitive solution, it necessitates rigorous validation to ensure selectivity. For complex matrices or when enantiomeric separation is critical, 2D-LC/MS/MS provides superior resolution, albeit at a lower throughput.

Key Recommendations:

  • Thorough Method Validation: Regardless of the chosen method, a comprehensive validation that includes selectivity experiments with all major known metabolites is essential. This should be performed in accordance with regulatory guidelines.[4][5]

  • Use of High-Resolution Mass Spectrometry: Where available, high-resolution mass spectrometry can aid in distinguishing between this compound and isobaric metabolites.

  • Chromatographic Optimization: Invest time in optimizing the chromatographic separation to resolve this compound from its key metabolites, particularly 4-hydroxypropranolol.

  • Consideration of Chiral Methods: For studies where the pharmacokinetics of individual enantiomers are of interest, the use of a chiral separation method is indispensable.

By implementing these strategies and carefully selecting the appropriate analytical methodology, researchers can confidently and accurately quantify this compound, ensuring the integrity and reliability of their bioanalytical data.

References

Safety Operating Guide

Safe Disposal of (R)-Propranolol-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Propranolol-d7, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a deuterated form of propranolol, a beta-blocker used in cardiovascular medicine. While deuteration can alter the metabolic profile of a drug, the fundamental chemical properties relevant to disposal remain similar to the parent compound. Therefore, disposal procedures should be handled with the same level of caution.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) should be worn at all times. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols. In case of a spill, contain the material and clean the area as specified in the SDS, avoiding dust generation.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, based on safety data sheets for deuterated and non-deuterated propranolol, is as follows:

  • Do Not Dispose in General Waste or Sewer Systems: this compound should not be disposed of with household garbage or poured down the drain.[1] This is to prevent contamination of water systems, as the compound may be toxic to aquatic organisms.[1]

  • Engage a Licensed Professional Waste Disposal Service: The primary and most crucial step is to contact a licensed professional waste disposal service.[2] These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local environmental control regulations.

  • Proper Labeling and Packaging:

    • Keep the this compound in its original container if possible.

    • If repackaging is necessary, use a suitable, sealed container to prevent leakage or spillage.

    • Clearly label the container with the chemical name: "this compound" and any other identifiers required by the disposal service or your institution.

  • Incineration as the Preferred Method: For propranolol and its derivatives, incineration at a licensed and approved facility is the recommended method of disposal.[3] This ensures the complete destruction of the compound.

  • Handling of Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, should also be collected in a sealed container and disposed of as hazardous waste through the same professional service.

Summary of Disposal Information

Compound CAS Number Recommended Disposal Method Key Precautions
(±)-Propranolol-d7344298-99-3Contact a licensed professional waste disposal service.[1][2]Do not dispose of with household garbage or in the sewage system.[1]
Propranolol Hydrochloride318-98-9Incineration at an approved USEPA incinerator is recommended.[3]Collect and reclaim or dispose in sealed containers at a licensed waste disposal site.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess Assess Waste Type start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe spill Is there a spill? ppe->spill cleanup Contain and Clean Spill per SDS Guidelines spill->cleanup Yes package Package in a Labeled, Sealed Container spill->package No cleanup->package contact_vendor Contact Licensed Waste Disposal Service package->contact_vendor sewer_no Do NOT dispose down the drain or in regular trash package->sewer_no incinerate Arrange for Incineration at an Approved Facility contact_vendor->incinerate document Document Disposal incinerate->document end End: Proper Disposal Complete document->end

Disposal Workflow for this compound.

References

Personal protective equipment for handling (R)-Propranolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for (R)-Propranolol-d7, a deuterated analog of propranolol. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment

This compound, like its non-deuterated counterpart, is a pharmacologically active substance and should be handled with care. It is classified as harmful if swallowed and may cause harm to the unborn child.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Hand Protection Nitrile, neoprene, or PVC gloves.[3] Consider double gloving.[4]Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][3][5]Protects eyes from splashes and airborne particles.
Skin and Body Laboratory coat.[6] For bulk handling, impervious protective clothing is recommended.[1]Minimizes skin exposure to the compound.
Respiratory Use in a well-ventilated area.[5][7] If dust is generated, an appropriate respirator should be worn.[1]Prevents inhalation of the compound, which can be harmful.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its non-deuterated form. This information is crucial for experimental planning and safety assessments.

Property Value Reference
Molecular Formula C₁₆H₁₄D₇NO₂[7]
Molecular Weight 266.4 g/mol [8]
CAS Number 344298-99-3[2][7]
Physical State Solid[7][8]
Appearance White to off-white solid[7]
Melting Point 90 - 92 °C[7]
Water Solubility 62 mg/L[7]
Storage Temperature Room temperature (20-25°C)[3] or -20°C for long-term storage of some forms.[9]Protect from light.[3]
Stability ≥ 4 years under proper storage conditions.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.[5][7]

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Prepare all necessary equipment, such as spatulas, weighing paper, and solvent-resistant containers, in the designated work area.

2. Weighing and Aliquoting:

  • Handle the solid compound carefully to avoid generating dust.[1][7]

  • Use a microbalance within a ventilated enclosure for accurate and safe weighing.

  • If preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

3. Dissolution and Use in Experiments:

  • This compound is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[8]

  • Cap containers tightly after dissolution to prevent solvent evaporation and contamination.

  • When using in experiments, clearly label all vessels containing the compound.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Clean all equipment and the work area to remove any residual compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • This includes unused compounds, contaminated PPE (gloves, etc.), and empty containers.

2. Waste Collection and Labeling:

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • The label should include the chemical name, "this compound," and any associated hazard symbols.

3. Disposal Method:

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1]

  • Do not pour solutions down the drain or dispose of solid waste in the regular trash.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose via EHS H->I

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.